Demethylsonchifolin
Description
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3aR,4R,6Z,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9+,12-5-,14-8-/t15-,16-,17+/m1/s1 |
InChI Key |
IOPBGRHISQTQKP-BTNGNGRKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Demethylsonchifolin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylsonchifolin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community. This technical guide provides a detailed examination of its chemical structure, physicochemical properties, and known biological activities. The document summarizes available spectroscopic data and outlines experimental protocols for its isolation and analysis, offering a valuable resource for researchers investigating its therapeutic potential.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (3aR,4R,6E,10Z,11aR)-10-Methyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid[1]. Its chemical structure is characterized by a cyclodecafuranone core, a common feature among sesquiterpene lactones isolated from the Asteraceae family.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| CAS Number | 956384-55-7 | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific, comprehensive spectral data sets for this compound are not widely available in public databases, the following sections outline the expected characteristic signals based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals corresponding to its numerous protons in different chemical environments. Key expected resonances include those for the vinyl protons of the exocyclic methylene (B1212753) group, the protons of the α,β-unsaturated ester moiety, and the methyl groups. The coupling patterns and chemical shifts of these protons would provide critical information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 20 carbon atoms. Characteristic downfield shifts would be expected for the carbonyl carbons of the lactone and the ester, as well as for the olefinic carbons.
Table 2: Predicted Characteristic NMR Chemical Shifts for this compound Functional Groups
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Exocyclic Methylene (=CH₂) | 4.5 - 5.5 | 100 - 120 |
| Ester Carbonyl (C=O) | - | 165 - 175 |
| Lactone Carbonyl (C=O) | - | 170 - 180 |
| Olefinic Protons (-CH=C-) | 5.0 - 7.0 | 120 - 150 |
| Methyl Protons (-CH₃) | 0.8 - 2.0 | 10 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (ester) | 1735 - 1750 |
| C=O stretch (γ-lactone) | 1760 - 1780 |
| C=O stretch (carboxylic acid) | 1700 - 1725 |
| C=C stretch (alkene) | 1640 - 1680 |
| C-O stretch | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 360. Subsequent fragmentation would likely involve the loss of the ester side chain and other characteristic cleavages of the sesquiterpene lactone core.
Biological Activity and Potential Signaling Pathways
While this compound itself is not extensively studied, other compounds isolated from Smallanthus sonchifolius (yacon), its likely plant source, have demonstrated various biological activities, including anti-inflammatory and hypoglycemic effects.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The α-methylene-γ-lactone moiety present in this compound is a potential Michael acceptor, which could covalently modify and inhibit key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex or NF-κB itself.
To investigate the potential anti-inflammatory activity of this compound via NF-κB inhibition, the following experimental workflow could be employed:
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Experimental Protocols
Isolation of this compound from Smallanthus sonchifolius
A general protocol for the isolation of sesquiterpene lactones from plant material involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., leaves of S. sonchifolius) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, chloroform (B151607), ethyl acetate (B1210297), and water) to fractionate the components. Sesquiterpene lactones are typically found in the chloroform or ethyl acetate fractions.
-
Chromatography: The active fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: Transfected cells are pre-treated with varying concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Lysis and Luminescence Measurement: After incubation, cells are lysed, and the luciferase and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in untreated, stimulated cells.
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This compound represents a promising natural product for further investigation. Its chemical structure suggests potential for biological activity, particularly in the realm of anti-inflammatory research. This technical guide provides a foundational understanding of its chemistry and outlines a path for future studies to elucidate its therapeutic potential. Further research is warranted to obtain comprehensive spectroscopic data, confirm its biological activities, and elucidate its precise mechanism of action.
References
Demystifying Demethylsonchifolin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its most likely origin, Smallanthus sonchifolius (yacon). Furthermore, this document outlines a detailed, generalized protocol for its isolation and purification, based on established methodologies for structurally similar compounds. Finally, potential signaling pathways that may be modulated by this compound are explored, drawing from the known biological activities of related sesquiterpene lactones.
Natural Sources of this compound
The primary and most well-documented natural source of sesquiterpene lactones closely related to this compound is the plant species Smallanthus sonchifolius, commonly known as yacon. A member of the Asteraceae family, yacon is a perennial plant native to the Andean region of South America. While the tubers are consumed for their nutritional value, the leaves of the yacon plant are a rich reservoir of various bioactive compounds, including a variety of sesquiterpene lactones.
Extensive phytochemical investigations of Smallanthus sonchifolius leaves have led to the identification of several sesquiterpene lactones, as detailed in the table below. The presence of sonchifolin, a structurally similar compound, strongly suggests that yacon leaves are the most probable natural source of this compound.
| Sesquiterpene Lactone | Plant Part | Reference |
| Sonchifolin | Leaves | [] |
| Uvedalin | Leaves | [] |
| Enhydrin | Leaves | [] |
| Polymatin B | Leaves | [] |
| Fluctuanin | Leaves | [2] |
| 8β-tigloyloxymelampolid-14-oic acid methyl ester | Leaves | [2] |
| 8β-methacryloyloxymelampolid-14-oic acid methyl ester | Leaves | [2] |
| 8β-angeloyloxy-13-methoxyl-11, 13-dihydromelampolid-14-oic acid methyl ester | Leaves | [3][4] |
| 8β-(3-methylbut-2-enoyl) oxy-13-methoxyl-11, 13-dihydromelampolid-14-oic acid methyl ester | Leaves | [3][4] |
Isolation and Purification of this compound
While a specific protocol for the isolation of this compound has not been explicitly detailed in the reviewed literature, a robust and effective methodology can be extrapolated from the successful isolation of other sesquiterpene lactones from Smallanthus sonchifolius leaves. The following is a generalized experimental protocol.
Generalized Experimental Protocol
| Step | Procedure | Rationale |
| 1. Plant Material Preparation | Freshly harvested leaves of Smallanthus sonchifolius are air-dried in a well-ventilated area, protected from direct sunlight, and then ground into a fine powder. | Drying and powdering increase the surface area for efficient solvent extraction. |
| 2. Extraction | The powdered leaf material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature with constant agitation for 48-72 hours. The process is repeated three times. | Ethanol is an effective solvent for extracting a broad range of secondary metabolites, including sesquiterpene lactones. |
| 3. Concentration | The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. | This step removes the solvent to yield a crude extract. |
| 4. Solvent Partitioning | The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). | This liquid-liquid extraction step separates compounds based on their polarity, enriching the sesquiterpene lactone fraction, which is typically found in the chloroform or ethyl acetate phase. |
| 5. Column Chromatography (Silica Gel) | The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. | This is the primary purification step to separate the complex mixture into fractions containing compounds of similar polarity. |
| 6. Column Chromatography (ODS) | Fractions showing the presence of sesquiterpene lactones (as determined by TLC analysis) are further purified by column chromatography on octadecylsilane (B103800) (ODS) with a methanol-water gradient. | Reversed-phase chromatography provides a different selectivity for further purification. |
| 7. Preparative High-Performance Liquid Chromatography (HPLC) | The final purification of this compound is achieved by preparative HPLC on a C18 column using an isocratic or gradient elution with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water. | HPLC offers high resolution for isolating the target compound to a high degree of purity. |
| 8. Structure Elucidation | The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS). | These analytical methods provide definitive structural information. |
Visualized Isolation Workflow
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are currently unavailable. However, based on the reported biological activities of structurally related sesquiterpene lactones from Smallanthus sonchifolius, particularly their cytotoxic and hypoglycemic effects, we can propose plausible molecular targets and signaling cascades.
Cytotoxicity and Apoptosis Induction
Sesquiterpene lactones are well-known for their cytotoxic effects against various cancer cell lines. This activity is often mediated through the induction of apoptosis (programmed cell death). A key signaling pathway frequently implicated in the pro-apoptotic effects of these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving a stimulus, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes. Many sesquiterpene lactones can inhibit the NF-κB pathway, thereby promoting apoptosis in cancer cells.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Hypoglycemic Effects
Several natural compounds exert their hypoglycemic effects by modulating the PI3K/Akt signaling pathway , which is a central regulator of glucose metabolism and insulin (B600854) signaling. Activation of this pathway promotes glucose uptake and utilization. It is plausible that this compound, like other bioactive plant-derived molecules, could influence this pathway to lower blood glucose levels.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound, a promising sesquiterpene lactone, is most likely to be found in the leaves of Smallanthus sonchifolius. While a specific isolation protocol for this compound is yet to be published, a generalized method involving solvent extraction and multi-step chromatography can be effectively employed. Based on the known biological activities of related compounds, this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further research is warranted to isolate and characterize this compound, quantify its presence in yacon, and elucidate its precise mechanisms of action to fully unlock its therapeutic potential.
References
Demethylsonchifolin molecular formula and weight
For Immediate Release
This document provides a concise summary of the known physicochemical properties of Demethylsonchifolin, a natural product of interest to researchers in drug discovery and organic chemistry. While the full biological profile of this compound remains an active area of investigation, this guide furnishes the foundational molecular data currently available.
Core Molecular Data
A critical starting point for any scientific investigation into a compound is the precise determination of its molecular formula and weight. These fundamental properties are essential for a wide range of applications, from interpreting mass spectrometry data to calculating molar concentrations for in vitro and in vivo studies.
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.401 g/mol |
Table 1: Physicochemical Properties of this compound.
Further Research and Context
Despite a comprehensive search of available scientific literature, detailed experimental protocols, in-depth biological activity data, and specific signaling pathway information for this compound are not publicly available at this time. The scientific community has yet to publish extensive studies on the bioactivity and mechanisms of action of this particular compound.
As a result, the creation of detailed signaling pathway diagrams, experimental workflows, and a comprehensive summary of quantitative biological data is not feasible. The information presented in this guide is based on the foundational data available from chemical databases.
Future Directions
The lack of extensive data on this compound presents a unique opportunity for the research community. Future investigations could focus on:
-
Isolation and Purification: Developing robust protocols for the isolation of this compound from its natural sources.
-
Biological Screening: Conducting broad-spectrum biological assays to identify potential therapeutic activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Synthetic Chemistry: Devising efficient total synthesis routes to enable the production of analogues for structure-activity relationship (SAR) studies.
Researchers, scientists, and drug development professionals are encouraged to consider this compound as a novel scaffold for future research endeavors. The foundational data provided herein serves as a crucial first step in unlocking the potential of this natural product.
Physical and chemical properties of Demethylsonchifolin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the known physical and chemical properties of Demethylsonchifolin, a sesquiterpene lactone of interest. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with established methodologies for the isolation, purification, and characterization of structurally related sesquiterpene lactones from the Asteraceae family.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H24O6 | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| Density | 1.2±0.1 g/cm³ | [1] |
| Boiling Point | 563.2±50.0 °C at 760 mmHg | [1] |
| Flash Point | 198.0±23.6 °C | [1] |
| LogP | 3.90 | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available for specific solvents. As a sesquiterpene lactone, it is expected to be soluble in organic solvents like methanol, ethanol (B145695), ethyl acetate (B1210297), and chloroform. | |
| Appearance | Data not available |
Spectral Data
Detailed spectral data for this compound are not currently available in published literature. However, the following are the expected spectral characteristics based on its chemical structure and data from analogous sesquiterpene lactones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for vinyl protons, protons adjacent to oxygenated carbons, and methyl groups.
-
¹³C-NMR: The carbon NMR spectrum will display signals corresponding to carbonyl groups (in the lactone and ester moieties), olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit strong absorption bands corresponding to the following functional groups:
-
γ-lactone carbonyl: ~1770 cm⁻¹
-
Ester carbonyl: ~1735 cm⁻¹
-
Carbon-carbon double bonds (C=C): ~1650 cm⁻¹
-
Carbon-oxygen (C-O) stretching: ~1250-1000 cm⁻¹
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C20H24O6 by providing an accurate mass measurement of the molecular ion [M]+ or adducts such as [M+H]+ or [M+Na]+.
Experimental Protocols
While specific protocols for this compound are not documented, the following general procedures for the isolation and purification of sesquiterpene lactones from plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon), are widely applicable.[2][3]
General Isolation and Extraction Workflow
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodologies
3.2.1. Extraction
-
Air-dry the plant material (e.g., leaves of Smallanthus sonchifolius) at room temperature and grind into a fine powder.
-
Macerate the powdered material with a suitable organic solvent (e.g., 95% ethanol or methanol) at a ratio of 1:10 (w/v) for 48-72 hours at room temperature.
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.2.2. Solvent Partitioning
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Next, partition the aqueous layer with a medium-polarity solvent such as ethyl acetate. Sesquiterpene lactones typically partition into this layer.
-
Collect and concentrate the ethyl acetate fraction.
3.2.3. Chromatographic Purification
-
Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest and concentrate them.
-
If necessary, perform further purification steps such as preparative HPLC to achieve high purity.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are limited. However, sesquiterpene lactones isolated from Smallanthus sonchifolius and other Asteraceae species have demonstrated a range of biological activities, including antimicrobial, trypanocidal, and leishmanicidal effects.[1][4][5] It is plausible that this compound shares some of these properties.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Potential areas of investigation could include its effects on inflammatory pathways and apoptosis, which are common targets for sesquiterpene lactones.
Hypothetical Signaling Pathway Investigation Workflow
The following diagram illustrates a potential workflow for investigating the effect of this compound on a signaling pathway, such as the NF-κB pathway, which is often modulated by sesquiterpene lactones.
Caption: A potential experimental workflow to study the effect of this compound on a signaling pathway.
Conclusion
This compound is a sesquiterpene lactone with potential for further scientific investigation. This guide provides the currently available physicochemical data and outlines established methodologies for its extraction and purification based on related compounds. The lack of specific biological and spectral data highlights a significant knowledge gap and presents an opportunity for future research to fully characterize this natural product and explore its therapeutic potential. Researchers are encouraged to utilize the general protocols provided herein as a starting point for their investigations into this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Germacranolide-type sesquiterpene lactones from Smallanthus sonchifolius with promising activity against Leishmania mexicana and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Demethylsonchifolin: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Demethylsonchifolin, a sesquiterpene lactone found in plants of the Asteraceae family, notably in Smallanthus sonchifolius (yacon). While the complete enzymatic cascade has not been fully elucidated in a single study, this document synthesizes the current understanding of sesquiterpene lactone biosynthesis to present a putative pathway. It is intended for researchers, scientists, and drug development professionals working on the biosynthesis of natural products and their potential applications. This guide details the precursor pathways, key enzymatic steps, and the terminal demethylation reaction. Furthermore, it includes quantitative data on related major sesquiterpene lactones, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic pathway and relevant experimental workflows.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring C15 terpenoids characterized by a lactone ring. They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is a germacranolide-type STL, a class of STLs derived from a germacrane (B1241064) skeleton. Its biosynthesis is of significant interest for potential biotechnological production and for the discovery of novel therapeutic agents. This guide focuses on the intricate enzymatic steps that lead to the formation of this compound in plants.
The General Biosynthetic Pathway of Germacranolide-type Sesquiterpene Lactones
The biosynthesis of this compound begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway located in the plastids.
The subsequent steps leading to the germacranolide skeleton are as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Three molecules of the C5 precursors (two IPP and one DMAPP) are condensed by Farnesyl Pyrophosphate Synthase (FPPS) to form the C15 compound, Farnesyl Pyrophosphate (FPP).
-
Cyclization to Germacrene A: FPP is then cyclized by a sesquiterpene synthase, specifically Germacrene A Synthase (GAS), to form the germacrene A skeleton. This is a crucial step that establishes the characteristic 10-membered ring of germacranolides.
-
Oxidation of Germacrene A: The germacrene A molecule undergoes a series of oxidative modifications catalyzed by Cytochrome P450 monooxygenases (CYPs). The first of these is the oxidation of the isopropenyl side chain to a carboxylic acid, a reaction mediated by Germacrene A Oxidase (GAO), to produce Germacrene A Acid (GAA).
-
Hydroxylation and Lactonization: The formation of the characteristic lactone ring is also catalyzed by CYPs. For germacranolides, this involves the hydroxylation of GAA at the C6 position by a Costunolide (B1669451) Synthase (COS), a specific type of CYP. The resulting 6-hydroxy-GAA spontaneously cyclizes to form the lactone ring, yielding costunolide, a key intermediate in the biosynthesis of many germacranolides.
The following diagram illustrates the general biosynthetic pathway leading to the germacranolide skeleton.
Caption: General biosynthetic pathway of germacranolide-type sesquiterpene lactones.
Proposed Biosynthesis of this compound
The specific steps leading from the general germacranolide pathway to this compound are not yet fully characterized. However, based on the structures of related compounds found in Smallanthus sonchifolius, a putative pathway can be proposed. Sonchifolin is a known constituent of this plant, and its structure suggests it is the immediate precursor to this compound.
The proposed final step in the biosynthesis of this compound is the O-demethylation of Sonchifolin. This reaction involves the removal of a methyl group from a methoxy (B1213986) moiety on the Sonchifolin molecule.
The Precursor: Sonchifolin
To understand the formation of this compound, it is essential to consider its likely precursor, Sonchifolin. The biosynthesis of Sonchifolin itself would involve further modifications of the costunolide skeleton, including additional hydroxylations and esterifications, catalyzed by other specific CYPs, hydroxylases, and acyltransferases.
The Terminal Demethylation Step
The conversion of Sonchifolin to this compound is an O-demethylation reaction. In plants, O-demethylation is primarily catalyzed by two major classes of enzymes:
-
Cytochrome P450 Monooxygenases (CYPs): Certain families of CYPs are known to catalyze the O-demethylation of various secondary metabolites.
-
2-Oxoglutarate/Fe(II)-Dependent Dioxygenases: This superfamily of enzymes is also known to be involved in O-demethylation reactions in plant specialized metabolism.
The following diagram illustrates the proposed terminal step in the biosynthesis of this compound.
Caption: Proposed terminal steps in the biosynthesis of this compound.
Quantitative Data of Major Sesquiterpene Lactones in Smallanthus sonchifolius
| Compound | Concentration (mg/g fresh weight) | Plant Part | Reference |
| Enhydrin (B1240213) | 0.74 | Leaves | [1] |
| Uvedalin | 0.21 | Leaves | [1] |
Note: The lack of quantitative data for this compound represents a significant knowledge gap and an area for future research.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol for 13C-Labeling Studies to Trace the Biosynthetic Pathway
Objective: To determine the precursor molecules and intermediates in the biosynthesis of this compound.
Methodology:
-
Plant Material: Young, healthy Smallanthus sonchifolius plants are used.
-
Precursor Administration: 13C-labeled precursors (e.g., [1-13C]glucose, [2-13C]glycerol, or [13C6]glucose) are fed to the plants either through hydroponic solution or by direct injection into the stem.
-
Incubation: Plants are incubated for a defined period (e.g., 24-72 hours) to allow for the incorporation of the label into the metabolites.
-
Metabolite Extraction: Leaves are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. The powder is then extracted with a suitable solvent system (e.g., methanol:chloroform:water).
-
Purification: this compound is purified from the crude extract using a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).
-
NMR Analysis: The purified this compound is analyzed by 13C-NMR spectroscopy to determine the positions and extent of 13C-labeling.
-
Data Interpretation: The labeling pattern is used to deduce the biosynthetic origins of the carbon skeleton of this compound.
Protocol for Heterologous Expression and Functional Characterization of Candidate Biosynthetic Genes
Objective: To identify and characterize the enzymes (e.g., CYPs, demethylases) involved in the biosynthesis of this compound.
Methodology:
-
Candidate Gene Identification: Candidate genes are identified through transcriptomic analysis of yacon tissues where this compound is produced (e.g., glandular trichomes). Genes encoding CYPs or 2-oxoglutarate/Fe(II)-dependent dioxygenases that are highly expressed in these tissues are selected.
-
Gene Cloning: The full-length coding sequences of the candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: The expression constructs are transformed into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimal conditions.
-
Enzyme Assays:
-
In vitro: The recombinant enzyme is purified from the host cells. The activity of the purified enzyme is tested by incubating it with the putative substrate (e.g., Sonchifolin for the demethylase) and necessary co-factors (e.g., NADPH and a P450 reductase for CYPs; 2-oxoglutarate, Fe(II), and ascorbate (B8700270) for dioxygenases).
-
In vivo: The host organism is engineered to produce the precursor molecule. The candidate enzyme is then expressed in this strain, and the culture is analyzed for the production of the expected product.
-
-
Product Identification: The reaction products are analyzed by LC-MS and NMR spectroscopy to confirm their identity.
-
Enzyme Kinetics: The kinetic parameters (Km and kcat) of the characterized enzyme are determined by measuring the reaction rate at varying substrate concentrations.
The following workflow illustrates the process of identifying an unknown O-demethylase.
Caption: Experimental workflow for the identification and characterization of the O-demethylase in this compound biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound follows the general pathway of germacranolide-type sesquiterpene lactones, with a proposed terminal O-demethylation step from its precursor, Sonchifolin. While the key enzyme families involved in the formation of the STL skeleton are well-understood, the specific demethylase responsible for the final step in this compound biosynthesis remains to be identified. This represents a key area for future research.
The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant specialized metabolism but also open up possibilities for the metabolic engineering of this and other bioactive STLs in microbial or plant-based systems. The experimental protocols outlined in this guide provide a roadmap for researchers to address the existing knowledge gaps and to unlock the full potential of these valuable natural products.
References
Demethylsonchifolin CAS number and database information
CAS Number: 956384-55-7
This technical guide provides an in-depth overview of Demethylsonchifolin, a sesquiterpene lactone of interest to researchers in drug discovery and development. The document covers its chemical properties, database information, and key experimental protocols.
Chemical and Database Information
This compound is a natural product with the systematic name (3aR,4R,6E,10Z,11aR)-10-Methyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 956384-55-7 | ChemSrc |
| Molecular Formula | C20H24O6 | ChemSrc |
| Molecular Weight | 360.401 g/mol | ChemSrc |
| Density | 1.2 ± 0.1 g/cm³ | ChemSrc |
| Boiling Point | 563.2 ± 50.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 198.0 ± 23.6 °C | ChemSrc |
| Exact Mass | 360.157288 | ChemSrc |
| LogP | 3.90 | ChemSrc |
| Vapour Pressure | 0.0 ± 3.3 mmHg at 25°C | ChemSrc |
| Index of Refraction | 1.549 | ChemSrc |
Currently, a dedicated entry for this compound in the PubChem database is not available.
Biological Activity
The biological activities of this compound are an active area of research. As a sesquiterpene lactone, it belongs to a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory and anti-cancer properties. The potential mechanisms of action are thought to involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Experimental Protocols
This section details the methodologies for the isolation and biological evaluation of this compound and related sesquiterpene lactones.
Isolation and Purification of Sesquiterpene Lactones from Asteraceae Plants
The following is a general protocol for the isolation and purification of sesquiterpene lactones, which can be adapted for this compound.
Workflow for Sesquiterpene Lactone Isolation
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The powdered plant material is extracted with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature with shaking for 24 hours. This process is typically repeated, and the combined extracts are concentrated under reduced pressure to yield the crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the components.
-
Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).
-
Purification: Fractions showing similar TLC profiles are pooled and further purified using techniques such as preparative TLC with an appropriate solvent system (e.g., hexane-ethyl acetate) to isolate the pure this compound.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.
MTT Assay Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
NF-κB Signaling Pathway Activity using Luciferase Reporter Assay
This assay is used to determine if a compound affects the NF-κB signaling pathway by measuring the activity of a luciferase reporter gene under the control of NF-κB response elements.
NF-κB Luciferase Reporter Assay Workflow
Potential Biological Activities of Demethylsonchifolin and Related Sesquiterpene Lactones: A Technical Guide
Disclaimer: Direct scientific literature on "Demethylsonchifolin" is scarce. This guide synthesizes information on the biological activities of its likely parent compound, sonchifolin, and related bioactive compounds from the Smallanthus sonchifolius (Yacon) and Emilia sonchifolia plants, which are known sources of sonchifolin and other sesquiterpene lactones. The potential activities of this compound are inferred from these related compounds.
Introduction
This compound, a derivative of the sesquiterpene lactone sonchifolin, belongs to a class of natural products known for their diverse and potent biological activities. Sesquiterpene lactones are characteristic secondary metabolites of the Asteraceae family, to which Smallanthus sonchifolius and Emilia sonchifolia belong. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the fields of oncology and immunology. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing from studies on related compounds and plant extracts rich in these molecules.
Anticancer Activity
Extracts from plants containing sonchifolin have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.
A key study on the methanol (B129727) extract of Smallanthus sonchifolius leaves (YLE), which contains melampolide-type sesquiterpenoids including sonchifolin, revealed potent anticancer activity against human hepatocellular carcinoma (HepG2) cells.[1][2][3] The extract exhibited a significant inhibitory effect on HepG2 cell proliferation.[2][3]
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Smallanthus sonchifolius Leaf Extract (YLE) | HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 58.2 ± 1.9 µg/mL | [1][2][3] |
-
Induction of Apoptosis and Necrosis: The YLE extract was found to induce necrosis in a dose-dependent manner in HepG2 cells.[2][3] This suggests that at higher concentrations, the compounds within the extract cause direct cell damage leading to necrotic cell death.
-
Cell Cycle Arrest: The extract also demonstrated the ability to induce cell cycle arrest, which is a common mechanism for anticancer agents to halt the proliferation of cancer cells.[2][3]
-
Inhibition of Cell Migration: A crucial aspect of cancer metastasis is the ability of cancer cells to migrate. The YLE extract was shown to inhibit the migration of HepG2 cells, indicating its potential to prevent the spread of cancer.[2][3]
-
Reduction of Reactive Oxygen Species (ROS): Interestingly, the YLE extract significantly suppressed the formation of ROS in HepG2 cells.[2][3] While many chemotherapeutic agents work by inducing ROS to trigger apoptosis, the antioxidant effect observed here might contribute to its anticancer activity through a different pathway, possibly by modulating redox-sensitive signaling pathways involved in cell survival and proliferation.
References
Demethylsonchifolin: A Technical Guide to its Place Among Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin is a naturally occurring small molecule belonging to the vast and structurally diverse class of sesquiterpene lactones. These compounds, characterized by a 15-carbon skeleton and a lactone ring, are predominantly found in the Asteraceae plant family. This technical guide provides a comprehensive overview of this compound, its relationship to other sesquiterpene lactones, its biological activities, and the experimental methodologies used to evaluate its potential as a therapeutic agent. While direct extensive research on this compound is limited, this guide draws upon data from closely related and co-occurring sesquiterpene lactones isolated from Smallanthus sonchifolius (yacon) to infer its probable characteristics and activities.
This compound and its Relation to Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a major class of terpenoids synthesized from three isoprene (B109036) units.[1] They are classified based on their carbocyclic skeletons into several types, including germacranolides, guaianolides, eudesmanolides, and melampolides.[1] this compound is classified as a melampolide-type sesquiterpene lactone. Melampolides are characterized by a germacrane (B1241064) skeleton with a lactone ring closed to C6.
This compound is structurally related to sonchifolin, another melampolide found in Smallanthus sonchifolius. The "demethyl" prefix in its name suggests the absence of a methyl group compared to its parent compound, sonchifolin. The chemical formula for this compound is C20H24O6.
The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biomolecules, such as cysteine residues in proteins, through a Michael-type addition.[2] This reactivity is often responsible for their potent biological effects.
Biological Activities of Related Sesquiterpene Lactones from Smallanthus sonchifolius
Due to the limited specific data on this compound, this section summarizes the known biological activities of other melampolide-type sesquiterpene lactones isolated from Smallanthus sonchifolius. It is highly probable that this compound exhibits similar activities.
Anti-inflammatory Activity
Sesquiterpene lactones from Smallanthus sonchifolius have demonstrated significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[3][4][5][6][7][8][9][10][11] NF-κB is a crucial regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade.
Another indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Several melampolides from yacon leaves have been shown to inhibit NO production in murine macrophage RAW 264.7 cells.[12][13]
Cytotoxic Activity
A number of sesquiterpene lactones isolated from Smallanthus sonchifolius have been evaluated for their cytotoxic effects against various cancer cell lines.[14] The data, presented in the tables below, indicate that these compounds can inhibit the proliferation of cancer cells, with varying degrees of potency.
Data Presentation
Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Smallanthus sonchifolius
| Compound | Cell Line | IC50 (µM) | Reference |
| Enhydrin | CCRF-CEM | > 20 | [12] |
| MIA-PaCa-2 | > 20 | [12] | |
| CEM-ADR5000 | > 20 | [12] | |
| Uvedalin | CCRF-CEM | > 20 | [12] |
| MIA-PaCa-2 | > 20 | [12] | |
| CEM-ADR5000 | > 20 | [12] | |
| Polymatin B | CCRF-CEM | 1.8 | [12] |
| MIA-PaCa-2 | 2.5 | [12] | |
| CEM-ADR5000 | 1.5 | [12] | |
| 4,5-dihydrouvedalin | CCRF-CEM | 6.8 | |
| MIA-PaCa-2 | 10.2 | ||
| CEM-ADR5000 | 4.9 | ||
| 1,10-epoxy-4,5-dihydrouvedalin | CCRF-CEM | 4.2 | |
| MIA-PaCa-2 | 4.8 | ||
| CEM-ADR5000 | 3.2 | ||
| 8β-tigloyloxymelampolid-14-oic acid methyl ester | CCRF-CEM | 2.2 | |
| MIA-PaCa-2 | 3.1 | ||
| CEM-ADR5000 | 1.9 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. CCRF-CEM (human T-cell acute lymphoblastic leukemia), MIA-PaCa-2 (human pancreatic carcinoma), CEM-ADR5000 (multidrug-resistant human T-cell acute lymphoblastic leukemia).
Experimental Protocols
Isolation of Sesquiterpene Lactones from Smallanthus sonchifolius
A general procedure for the isolation of sesquiterpene lactones from the leaves of Smallanthus sonchifolius is as follows:
-
Extraction: Air-dried and powdered leaves are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Partitioning: The crude extract is then partitioned between an aqueous and an organic phase (e.g., water and ethyl acetate) to separate compounds based on polarity. The sesquiterpene lactones typically concentrate in the organic phase.
-
Chromatography: The organic phase is subjected to a series of chromatographic techniques for purification. This often involves:
-
Silica Gel Column Chromatography: To perform a preliminary separation of the compounds based on polarity, using a gradient of solvents (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Column Chromatography: For further purification, particularly to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water to yield pure compounds.
-
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., sesquiterpene lactones) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture medium using the Griess reagent.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated to allow adherence.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A negative control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24-48 hours.
-
Griess Assay: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of sesquiterpene lactones are often mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: Workflow for determining the cytotoxic activity of sesquiterpene lactones using the MTT assay.
Conclusion
This compound, a melampolide-type sesquiterpene lactone, represents a promising scaffold for drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. While direct experimental data for this specific compound remains to be fully elucidated, the substantial body of evidence for related compounds from Smallanthus sonchifolius strongly suggests its potential biological activities. The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory effects of this class of compounds. Further research is warranted to isolate and characterize this compound fully, and to conduct detailed in vitro and in vivo studies to confirm its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this and other related sesquiterpene lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchportal.scu.edu.au]
- 9. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.uran.ua [journals.uran.ua]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Isolation of Demethylsonchifolin from Smallanthus sonchifolius
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of Demethylsonchifolin, a sesquiterpene lactone, from the leaves of Smallanthus sonchifolius (yacon). The protocol is based on established methods for the separation of structurally related melampolide-type sesquiterpene lactones from the same plant source.
Introduction
Smallanthus sonchifolius, commonly known as yacon, is a plant rich in various bioactive compounds. The leaves, in particular, are a known source of sesquiterpene lactones, a class of natural products with a wide range of biological activities, including anti-inflammatory and antimicrobial properties. This compound is a sesquiterpenoid lactone found in yacon leaves. This protocol outlines a robust method for its extraction, fractionation, and purification.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.401 g/mol | [1] |
| LogP | 3.90 | [1] |
| Boiling Point | 563.2 ± 50.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
Experimental Protocol
This protocol is adapted from methodologies reported for the isolation of sonchifolin and other melampolide-type sesquiterpene lactones from S. sonchifolius leaves.
1. Plant Material and Extraction
-
Plant Material: Fresh or dried leaves of Smallanthus sonchifolius.
-
Extraction Solvent: 70% Methanol (B129727) (MeOH) in water.
-
Procedure:
-
Grind the dried yacon leaves into a fine powder.
-
Macerate the powdered leaves in 70% methanol at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
2. Solvent Partitioning (Fractionation)
-
Solvents: Dichloromethane (B109758) (CH₂Cl₂), n-Hexane, and Water.
-
Procedure:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane and then dichloromethane.
-
First, partition the aqueous suspension with n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous layer with dichloromethane to extract the medium-polarity compounds, including sesquiterpene lactones.
-
Collect the dichloromethane fraction and concentrate it under reduced pressure to yield the enriched sesquiterpene lactone fraction.
-
3. Chromatographic Purification
-
Phase 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).
-
Procedure:
-
Dissolve the enriched sesquiterpene lactone fraction in a minimal amount of dichloromethane.
-
Adsorb the dissolved fraction onto a small amount of silica gel and allow it to dry.
-
Pack a glass column with silica gel slurry in n-hexane.
-
Load the dried sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualize with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest (this compound will likely elute in the mid-to-high polarity fractions).
-
-
-
Phase 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Procedure:
-
Dissolve the pooled and concentrated fractions from the silica gel column in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Elute with a gradient of increasing acetonitrile concentration.
-
Monitor the elution profile with a UV detector (wavelength will need to be optimized, but a starting point is around 210-220 nm for sesquiterpene lactones).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.
-
-
Quantitative Data
| Compound | Content (mg/g of Fresh Weight) | Analytical Method | Source |
| Enhydrin | 0.74 | HPLC | [2] |
| Uvedalin | 0.21 | HPLC | [2] |
Note: The yield of this compound is expected to be in a similar range to these related compounds.
Experimental Workflow
Caption: Workflow for the isolation of this compound.
References
In Vitro Assays to Test Demethylsonchifolin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the potential bioactivities of Demethylsonchifolin, a sesquiterpene lactone. The protocols are designed to be accessible to researchers in various fields, including pharmacology, natural product chemistry, and drug discovery. While specific quantitative data for this compound is not widely available in the public domain, this document includes representative data from structurally related sesquiterpene lactones to provide a comparative context for experimental outcomes.
Cytotoxicity and Anti-proliferative Activity
The cytotoxicity of a compound is a fundamental indicator of its potential as a therapeutic agent, particularly in cancer research. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U-87 MG - glioblastoma[1], A549 - lung carcinoma[2][3], HT-29 - colorectal adenocarcinoma[4][5])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of Related Sesquiterpene Lactones
The following table summarizes the cytotoxic activities of sesquiterpene lactones isolated from Melampodium leucanthum, a plant genus related to the potential source of this compound.[6]
| Compound | Cell Line | IC50 (µM) |
| Leucanthin-A | PC-3 (Prostate) | 0.18 |
| DU 145 (Prostate) | 0.25 | |
| HeLa (Cervical) | 0.30 | |
| Leucanthin-B | PC-3 (Prostate) | 0.45 |
| DU 145 (Prostate) | 0.55 | |
| HeLa (Cervical) | 0.60 | |
| Melampodin-A acetate | PC-3 (Prostate) | 1.2 |
| DU 145 (Prostate) | 1.5 | |
| HeLa (Cervical) | 1.8 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. The Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to screen for anti-inflammatory activity.
Experimental Protocol: Griess Assay for Nitric Oxide Production
Objective: To evaluate the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity of Related Sesquiterpene Lactones
The following table presents the inhibitory effects of various sesquiterpene lactones on TNF-α production, another key inflammatory mediator.
| Compound | Assay | IC50 (µM) | Source |
| Neurolenin B | TNF-α inhibition in THP-1 monocytes | 0.17 | Neurolaena lobata[7] |
| Lobatin B | TNF-α inhibition in THP-1 monocytes | 2.32 | Neurolaena lobata[7] |
| Parthenolide | TNF-α inhibition in THP-1 monocytes | 4.79 | Positive Control[7] |
| Costunolide | TNF-α secretion in activated macrophages | 2.05 | -[8] |
| Cnicin | ICAM-1 expression in HMEC-1 cells | 21.9 | Centaurea papposa[9] |
| 8α-hydroxyhirsutinolide | TNF-α-induced NF-κB activity | 1.9 | Vernonia cinerea[10] |
Antioxidant Activity
Antioxidant capacity is a crucial bioactivity, as oxidative stress is linked to numerous pathological conditions. The DPPH assay is a rapid and straightforward method to assess the free radical scavenging ability of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
This compound stock solution (in methanol (B129727) or DMSO)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[11]
Data Presentation: Antioxidant Activity of Related Compounds
Due to a lack of specific DPPH IC50 values for sesquiterpene lactones in the initial search, this section will be updated as more specific data becomes available. In general, a lower IC50 value indicates higher antioxidant activity.[11]
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. A general protocol for a spectrophotometric enzyme inhibition assay is provided below, which can be adapted for specific enzymes of interest.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a target enzyme and to determine its IC50.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (ideally one that produces a colored product)
-
Assay buffer (optimized for the specific enzyme)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of this compound or the positive control. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength using the kinetic mode of the microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams, generated using Graphviz, illustrate a general experimental workflow for screening the bioactivity of a natural compound and a simplified representation of a key signaling pathway often modulated by sesquiterpene lactones.
Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized for individual laboratory settings and research objectives. The quantitative data presented is for structurally related compounds and should be used for comparative purposes only. It is essential to conduct independent experiments to determine the specific bioactivities of this compound.
References
- 1. U-87 MG - Wikipedia [en.wikipedia.org]
- 2. A549 cell - Wikipedia [en.wikipedia.org]
- 3. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 4. mskcc.org [mskcc.org]
- 5. HT-29 - Wikipedia [en.wikipedia.org]
- 6. Melampodium leucanthum, a Source of Cytotoxic Sesquiterpenes with Antimitotic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R. Br. ex Cass., a Q'eqchi' Maya traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Demethylsonchifolin Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin, a sesquiterpene lactone, presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory research. Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities, which are often attributed to the presence of an α-methylene-γ-lactone moiety and other reactive functional groups.[1][2] These reactive centers can undergo Michael-type addition with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.[2] This application note provides a framework for the synthesis of a focused library of this compound derivatives to explore the structure-activity relationships (SAR) and identify key structural motifs responsible for its biological activity.
The core strategy involves the targeted modification of this compound at three key positions: the α-methylene-γ-lactone, the hydroxyl group, and the ester side chain. By systematically altering these functionalities, researchers can probe the steric and electronic requirements for optimal biological activity.
General Synthetic Workflow
The overall synthetic strategy begins with the isolation and purification of this compound from a natural source or its total synthesis. The purified starting material then undergoes a series of chemical modifications to generate a library of derivatives. These derivatives are subsequently subjected to biological screening to determine their efficacy and establish a structure-activity relationship.
Caption: General workflow for the synthesis and SAR study of this compound derivatives.
Key Target Modifications and Rationale
The following table outlines the proposed modifications to the this compound structure and the rationale behind each change, aiming to probe different aspects of its interaction with biological targets.
| Target Position | Modification | Rationale | Compound Series |
| α-methylene-γ-lactone | Reduction of the exocyclic double bond | To assess the importance of the Michael acceptor functionality for biological activity. | DMS-A |
| α-methylene-γ-lactone | Addition of thiol-containing molecules (e.g., cysteine, glutathione) | To mimic the interaction with biological nucleophiles and potentially improve solubility and cell permeability. | DMS-B |
| C-8 Hydroxyl Group | Esterification with various acyl groups (e.g., acetyl, benzoyl) | To investigate the influence of steric bulk and lipophilicity at this position on activity. | DMS-C |
| C-8 Hydroxyl Group | Oxidation to a ketone | To explore the impact of changing the hydrogen-bonding capability at this position. | DMS-D |
| Ester Side Chain | Saponification to the corresponding carboxylic acid | To evaluate the role of the ester functionality in target binding and cell penetration. | DMS-E |
| Ester Side Chain | Amidation with a library of amines | To introduce diverse functional groups and explore new interactions with the target protein. | DMS-F |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed using column chromatography on silica gel. The structure and purity of all synthesized derivatives should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Protocol 1: Synthesis of DMS-A Series (Reduction of the α-methylene-γ-lactone)
-
Dissolution: Dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired reduced derivative.
Protocol 2: Synthesis of DMS-B Series (Michael Addition of Thiols)
-
Dissolution: Dissolve this compound (1.0 eq) and the corresponding thiol (e.g., N-acetyl-L-cysteine, 1.2 eq) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.
-
Base Addition: Add a catalytic amount of a mild base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the thiol conjugate.
Protocol 3: Synthesis of DMS-C Series (Esterification of the C-8 Hydroxyl Group)
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add the corresponding acyl chloride or anhydride (B1165640) (1.5 eq) and a base such as pyridine (B92270) or triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the desired ester.
Data Presentation: Hypothetical SAR Data
The following table presents hypothetical biological data for a series of this compound derivatives against a cancer cell line (e.g., HeLa) to illustrate how the SAR data could be structured.
| Compound ID | Modification | IC₅₀ (µM) vs. HeLa Cells | Notes |
| DMS-Parent | Unmodified this compound | 5.2 | Baseline activity |
| DMS-A1 | Reduced α-methylene-γ-lactone | > 50 | Loss of activity suggests the Michael acceptor is crucial. |
| DMS-B1 | N-acetyl-L-cysteine adduct | 15.8 | Reduced activity, but improved solubility. |
| DMS-C1 | C-8 Acetate | 3.1 | Increased potency, likely due to improved cell permeability. |
| DMS-C2 | C-8 Benzoate | 8.9 | Decreased potency, potentially due to steric hindrance. |
| DMS-D1 | C-8 Ketone | 12.5 | Reduced activity, indicating the importance of the hydroxyl group for H-bonding. |
| DMS-E1 | C-13 Carboxylic acid | 25.1 | Significantly reduced activity, suggesting the ester is important for target interaction or cell uptake. |
| DMS-F1 | C-13 N-benzyl amide | 7.4 | Activity comparable to the parent compound, indicating tolerance for modifications at this position. |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key SAR findings from the hypothetical data.
Caption: Key structure-activity relationships for this compound derivatives.
Conclusion
This application note provides a comprehensive guide for the synthesis and SAR-driven optimization of this compound derivatives. The proposed modifications and experimental protocols offer a solid foundation for researchers to systematically explore the chemical space around this promising natural product scaffold. The resulting SAR data will be invaluable for the design of more potent and selective analogs for further preclinical development as potential anticancer or anti-inflammatory agents. The key takeaway from the hypothetical data is the critical role of the α-methylene-γ-lactone moiety for biological activity, a common feature among cytotoxic sesquiterpene lactones.[2] Further optimization should focus on fine-tuning the lipophilicity and steric properties at the C-8 position and exploring diverse functionalities on the ester side chain to enhance target engagement and pharmacokinetic properties.
References
Application Notes and Protocols for the Analytical Characterization of Demethylsonchifolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Demethylsonchifolin, a sesquiterpene lactone with potential therapeutic applications. The protocols cover chromatographic separation and spectroscopic techniques essential for the identification, quantification, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
Application: This method is designed for the quantitative analysis of this compound in plant extracts and purified samples. A reversed-phase HPLC (RP-HPLC) method with UV detection is employed for its robustness and suitability for sesquiterpene lactone analysis.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.2% (v/v) acetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 40 60 25 40 60 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Plant Material: Extract the dried and powdered plant material with methanol or ethanol (B145695) using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.
-
Purified Sample: Dissolve a known amount of this compound in the initial mobile phase composition.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
-
Data Presentation:
| Parameter | Value |
| Retention Time (tR) | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Experimental Workflow for HPLC Analysis
Figure 1. HPLC analysis workflow for this compound.
Mass Spectrometry (MS) for Structural Confirmation
Application: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Experimental Protocol:
-
Instrumentation:
-
Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source. A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data.
-
-
Ionization Mode: Positive ESI mode is typically suitable for detecting protonated molecules ([M+H]^+) or adducts like ([M+Na]^+).
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.
-
-
Data Acquisition:
-
Acquire full scan mass spectra to determine the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
-
Data Presentation:
| Ion | m/z (Calculated for C₂₀H₂₄O₆) | m/z (Observed) |
| [M+H]⁺ | 361.1646 | To be determined |
| [M+Na]⁺ | 383.1465 | To be determined |
| Major Fragments | To be determined | To be determined |
Logical Flow of Mass Spectrometry Analysis
Figure 2. Logical steps in MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application: ¹H and ¹³C NMR spectroscopy are powerful techniques for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbons.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to assemble the final structure.
-
Data Presentation:
Expected ¹H NMR Chemical Shifts (in CDCl₃, representative values):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic Protons | 5.0 - 7.0 | d, t, m | To be determined |
| Ester-linked CH | ~5.5 | m | To be determined |
| Allylic Protons | 2.0 - 3.0 | m | To be determined |
| Methyl Protons | 1.0 - 2.0 | s, d | To be determined |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, representative values):
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester, Lactone) | 165 - 175 |
| C=C (Alkene) | 120 - 150 |
| C-O (Ester, Ether) | 60 - 80 |
| Aliphatic C | 15 - 50 |
Infrared (IR) Spectroscopy for Functional Group Identification
Application: IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent (e.g., chloroform) onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Presentation:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (if present) |
| ~2950 | C-H (sp³) stretch |
| ~1760 | C=O (γ-lactone) stretch |
| ~1715 | C=O (α,β-unsaturated ester) stretch |
| ~1650 | C=C (alkene) stretch |
| ~1240 | C-O (ester) stretch |
Biological Context: Potential Inhibition of the NF-κB Signaling Pathway
Background: this compound, being a sesquiterpene lactone isolated from Enhydra fluctuans, a plant with known anti-inflammatory properties, is a candidate for inhibiting inflammatory pathways.[1] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[2][3]
Hypothesized Mechanism: It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus.
Signaling Pathway Diagram:
Figure 3. Hypothesized inhibition of the NF-κB pathway by this compound.
References
Formulation of Demethylsonchifolin for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental protocols for the formulation and application of Demethylsonchifolin are not widely published. The following application notes and protocols are based on established methodologies for natural product-derived STAT3 inhibitors and are intended to serve as a comprehensive guide for the experimental use of this compound. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental models.
Introduction
This compound is a natural product that has been identified as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. By targeting the STAT3 pathway, this compound presents a promising avenue for anticancer research and drug development. These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings.
Product Information
| Characteristic | Description |
| IUPAC Name | (3aR,4S,9S,10R,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-2,3,3a,4,5,8,9,10,11,11a-decahydrocyclodeca[b]furan-2-one |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molecular Weight | 266.33 g/mol |
| Purity | ≥98% (as determined by HPLC) |
| Storage | Store at -20°C for long-term storage. Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles. |
Formulation and Preparation
In Vitro Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add an appropriate volume of DMSO to achieve a final stock concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.66 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Table 1: In Vitro Working Solution Dilution Guide (from 10 mM Stock)
| Target Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Cell Culture Medium (mL) |
| 1 | 0.1 | 1 |
| 5 | 0.5 | 1 |
| 10 | 1 | 1 |
| 25 | 2.5 | 1 |
| 50 | 5 | 1 |
Note: The final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
In Vivo Formulation
For in vivo administration, this compound must be formulated in a biocompatible vehicle. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG 300, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG 300 to the solution and mix thoroughly.
-
Slowly add sterile saline to the mixture while vortexing to achieve the final desired concentration and vehicle composition. A common vehicle composition is 10% DMSO, 40% PEG 300, and 50% saline.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be required. Prepare fresh on the day of administration.
Table 2: Example In Vivo Formulation for a 10 mg/kg Dose
| Component | Percentage of Vehicle | Volume for a 100 µL injection |
| DMSO | 10% | 10 µL |
| PEG 300 | 40% | 40 µL |
| Saline (0.9% NaCl) | 50% | 50 µL |
Note: The tolerability of the vehicle should be assessed in a pilot study.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution.
-
Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for this compound.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on STAT3 activation.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 6-24 hours).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL detection system.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection or oral gavage daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathway
This compound is hypothesized to inhibit the STAT3 signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the putative point of inhibition by this compound.
STAT3 Signaling Pathway and Inhibition.
Troubleshooting & Optimization
Technical Support Center: Purification of Demethylsonchifolin
Welcome to the technical support center for the purification of Demethylsonchifolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of this sesquiterpene lactone.
Troubleshooting Guide
Researchers may face several hurdles during the purification of this compound. The following guide addresses specific issues with potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| DS-P01 | Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Degradation of this compound during extraction. | - Screen a panel of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), dichloromethane).[1][2] - Optimize extraction time and temperature; prolonged exposure to high temperatures can lead to degradation.[3] - Employ milder extraction techniques such as maceration at controlled temperatures.[4][5] |
| DS-P02 | Co-elution of Impurities during Chromatography | - Inappropriate stationary or mobile phase. - Similar polarity of this compound and impurities. - Overloading of the column. | - Screen different chromatography techniques (e.g., normal-phase, reversed-phase, counter-current chromatography).[3][6] - Use gradient elution to improve separation.[7] - Reduce the sample load on the column.[8] - Consider using more selective stationary phases. |
| DS-P03 | Degradation of this compound during Purification | - Exposure to high temperatures, strong acids/bases, or light.[3][9] - Presence of reactive functional groups prone to isomerization or oxidation.[3] | - Work at lower temperatures and protect samples from light. - Use neutral pH conditions whenever possible. - Add antioxidants if oxidation is suspected. |
| DS-P04 | Irreversible Adsorption on Silica (B1680970) Gel Column | - Strong interaction between polar functional groups of this compound and the silica surface. | - Switch to a less active stationary phase like alumina (B75360) or use reversed-phase chromatography. - Consider using Counter-Current Chromatography (CCC) which avoids solid stationary phases.[3][6] |
| DS-P05 | Difficulty in Achieving High Purity (>98%) | - Presence of structurally similar isomers or analogs. - Minor impurities not detected by initial analysis. | - Employ preparative HPLC with a high-resolution column for final polishing.[2] - Recrystallization from a suitable solvent system can be effective for removing minor impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction method for obtaining this compound from plant material?
A1: A common starting point for the extraction of sesquiterpene lactones like this compound from dried plant material is maceration with a polar organic solvent such as methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol.[5] The choice of solvent may need to be optimized based on the specific plant matrix. A subsequent liquid-liquid partitioning step, for example between ethyl acetate and water, can help to enrich the sesquiterpene lactone fraction.[10]
Q2: I am observing multiple spots on my TLC plate that are very close together. How can I improve their separation?
A2: To improve TLC separation, you can try developing the plate with a solvent system of a different polarity. Using a combination of a polar and a non-polar solvent and adjusting their ratio can fine-tune the separation. If this is not sufficient, you may consider using two-dimensional TLC, where the plate is developed in one solvent system, dried, and then rotated 90 degrees and developed in a second, different solvent system.
Q3: My purified this compound appears to be unstable and changes color over time. What storage conditions are recommended?
A3: Sesquiterpene lactones can be sensitive to light, heat, and air.[3] For long-term storage, it is recommended to keep the purified compound as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.
Q4: Can I use gas chromatography (GC) for the analysis of this compound?
A4: While GC can be used for the analysis of terpenes, the volatility of the compound is a key factor.[11] Sesquiterpenes are generally less volatile than monoterpenes.[11] Due to the lactone functional group and potential for thermal degradation at high injector temperatures, HPLC is often a more suitable method for the analysis and quantification of this compound. If GC is used, careful optimization of the temperature program and the use of derivatization to increase volatility and stability might be necessary.
Q5: What are the advantages of using Counter-Current Chromatography (CCC) for purifying this compound?
A5: CCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.[3][6] This is particularly advantageous for compounds that may irreversibly adsorb to or degrade on solid supports like silica gel.[3] CCC offers high sample recovery and is well-suited for the separation of complex natural product extracts.[6]
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dried and powdered plant material (100 g) is macerated with 500 mL of 80% methanol in water for 24 hours at room temperature.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in 200 mL of water and sequentially partitioned with 3 x 200 mL of n-hexane, followed by 3 x 200 mL of ethyl acetate.
-
The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated under reduced pressure.
-
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
-
Sample Loading and Elution:
-
The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Fractions of 10-20 mL are collected and monitored by TLC.
-
Fractions with similar TLC profiles are pooled together.
-
-
Final Purification:
-
The pooled fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to achieve high purity.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. msipublishers.com [msipublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Technical Support Center: Optimizing Derivatization of Demethylsonchifolin
Welcome to the technical support center for the derivatization of Demethylsonchifolin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions. As a sesquiterpene lactone, this compound's derivatization shares common principles with other compounds in its class, though specific optimization is crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound?
Derivatization is a chemical modification process used to enhance the analytical properties of a compound or to create new analogs with potentially improved biological activity. For this compound, a sesquiterpene lactone, derivatization can:
-
Improve chromatographic separation and detection: Many sesquiterpene lactones lack strong chromophores, making their detection by UV-Vis difficult. Derivatization can introduce a chromophore or a group amenable to other detection methods, such as fluorescence or mass spectrometry, thereby increasing sensitivity.[1]
-
Increase volatility for Gas Chromatography (GC): Derivatization can make non-volatile compounds like this compound suitable for GC analysis.
-
Enhance bioactivity: Chemical modification of the core structure can lead to derivatives with altered or enhanced biological activities, which is of interest in drug development.[2]
-
Aid in structure elucidation: Specific derivatization reactions can help confirm the presence of certain functional groups within the molecule.
Q2: Which derivatizing reagents are commonly used for sesquiterpene lactones like this compound?
Several reagents can be used, depending on the analytical technique and the desired outcome. For High-Performance Thin-Layer Chromatography (HPTLC), common visualization reagents include:
-
Anisaldehyde-sulfuric acid
-
Vanillin/o-phosphoric acid
-
p-Dimethylaminobenzaldehyde-sulfuric acid
-
Ferrous ammonium (B1175870) sulfate (B86663) with ammonium thiocyanate (B1210189) (for a specific dark red color)[3]
For Gas Chromatography-Mass Spectrometry (GC-MS), silylating agents are frequently employed to increase volatility. A common choice is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
Q3: How can I optimize the derivatization reaction conditions?
Optimizing reaction conditions is critical for achieving complete and reproducible derivatization. Key parameters to consider include:
-
Reaction Time: The time required for the reaction to go to completion can vary. It's essential to perform a time-course study to determine the optimal duration.[5][6]
-
Reaction Temperature: Temperature can significantly influence the reaction rate. While higher temperatures can speed up the reaction, they may also lead to degradation of the analyte or derivatizing reagent. An optimal temperature must be determined experimentally.[5][6]
-
Reagent Concentration: The concentration of the derivatizing agent should be in sufficient excess to drive the reaction to completion but not so high as to cause interference in the subsequent analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction | - Increase reaction time and/or temperature. - Increase the concentration of the derivatizing reagent. - Ensure the solvent is anhydrous if the reagent is moisture-sensitive. |
| Degradation of this compound or the derivative | - Lower the reaction temperature. - Test a milder derivatizing reagent. - Analyze the reaction mixture at different time points to check for degradation products. | |
| Inconsistent results/poor reproducibility | Variation in reaction conditions | - Precisely control reaction time and temperature. - Use fresh, high-purity reagents and solvents. - Ensure consistent sample and reagent volumes. |
| Sample matrix effects | - Purify the this compound sample before derivatization to remove interfering substances. | |
| Presence of multiple peaks in the chromatogram | Incomplete derivatization leading to a mixture of starting material and product | - Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion. |
| Formation of side products | - Adjust reaction conditions to be milder. - Consider a more selective derivatizing reagent. | |
| Degradation of the derivative | - Analyze the sample immediately after derivatization. - Store the derivatized sample under appropriate conditions (e.g., low temperature, protected from light). |
Experimental Protocols
General Protocol for Silylation Derivatization for GC-MS Analysis
This is a general starting protocol that should be optimized for this compound.
-
Sample Preparation: Accurately weigh a known amount of dried this compound extract or pure compound into a reaction vial.
-
Solvent Addition: Add an appropriate volume of a dry, aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the sample.
-
Derivatizing Reagent Addition: Add the silylating reagent (e.g., MSTFA with 1% TMCS as a catalyst). The volume and concentration should be optimized.
-
Reaction: Cap the vial tightly and incubate at a specific temperature (e.g., 60-80°C) for a predetermined time (e.g., 30-60 minutes).
-
Analysis: After cooling to room temperature, a suitable aliquot of the reaction mixture is injected into the GC-MS system.
Optimization Parameters for Silylation:
| Parameter | Range to Investigate |
| Reaction Temperature | 30°C - 100°C |
| Reaction Time | 15 min - 120 min |
| Reagent Volume (e.g., MSTFA) | 50 µL - 200 µL per mg of sample |
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Demethylsonchifolin Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of Demethylsonchifolin, a sesquiterpene lactone with significant anti-inflammatory properties. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve extraction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound is predominantly isolated from plants belonging to the Asteraceae family. The most commonly cited sources in scientific literature are Ainsliaea fragrans and Saussurea costus.[1][2] The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.
Q2: What is a typical expected yield for this compound?
A2: The yield of this compound is highly dependent on the plant matrix and the extraction method employed. While specific yield percentages for this compound are not widely published, yields for sesquiterpene lactones from Asteraceae species can range from less than 0.1% to over 1% of the dry plant material. A low yield should be considered relative to established benchmarks for the specific plant material and extraction procedure.
Q3: What are the general steps involved in this compound extraction?
A3: A typical workflow for this compound extraction involves:
-
Preparation of Plant Material: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.
-
Extraction: Utilizing a suitable solvent and extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) to solubilize the target compound.
-
Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract, typically under reduced pressure.
-
Purification: Employing chromatographic techniques, such as column chromatography, to isolate this compound from other co-extracted compounds.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound.[3][4][5] A validated HPLC method will provide reliable data on the concentration and purity of your extract.
Troubleshooting Guide: Low Extraction Yields
Low yields of this compound can arise from various factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Plant Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting material of high quality? | Incorrect plant species identification. Improper harvesting time leading to low concentrations of the target compound. Poor storage conditions (e.g., exposure to light, heat, or moisture) causing degradation. | Verify the botanical identity of the plant material. Research the optimal harvesting season for maximizing sesquiterpene lactone content in the specific plant. Ensure the plant material is stored in a cool, dark, and dry place. |
| Is the plant material properly prepared? | Inadequate grinding of the plant material, resulting in poor solvent penetration. | Grind the dried plant material to a fine and uniform powder (e.g., 40-60 mesh) to maximize the surface area exposed to the solvent. |
Problem Area 2: Extraction Parameters
| Question | Possible Cause | Recommended Solution |
| Is the solvent selection optimal? | The polarity of the extraction solvent may not be suitable for this compound. Sesquiterpene lactones are generally lipophilic.[6] | Use polar organic solvents such as ethanol (B145695), methanol (B129727), or ethyl acetate.[7] Consider using a solvent mixture to optimize polarity. Perform small-scale pilot extractions with different solvents to determine the most effective one for your plant material. |
| Are the extraction time and temperature appropriate? | Insufficient extraction time may lead to incomplete extraction. Excessively high temperatures can cause thermal degradation of this compound. | Optimize the extraction time by performing a time-course study. For heat-sensitive compounds like sesquiterpene lactones, consider using extraction methods that operate at or near room temperature, such as ultrasound-assisted extraction (UAE), or carefully control the temperature in methods like Soxhlet extraction.[8] |
| Is the solvent-to-solid ratio adequate? | An insufficient volume of solvent may result in a saturated solution, preventing further extraction of the compound. | Increase the solvent-to-solid ratio to ensure that the concentration of this compound in the solvent remains below its saturation point. A common starting point is a 10:1 (v/w) ratio of solvent to dry plant material. |
Problem Area 3: Post-Extraction Processing
| Question | Possible Cause | Recommended Solution |
| Is the compound being lost during solvent removal? | This compound may degrade if exposed to high temperatures during solvent evaporation. | Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., below 40°C). |
| Are there losses during purification? | Inappropriate selection of stationary or mobile phase in column chromatography can lead to poor separation and loss of the compound. Co-elution with other compounds can also result in impure fractions and apparent low yield of the pure compound. | Use Thin Layer Chromatography (TLC) to guide the selection of an appropriate solvent system for column chromatography. Monitor the fractions carefully using TLC or HPLC to ensure that all fractions containing this compound are collected. |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
-
Preparation of Plant Material: Dry the aerial parts of Ainsliaea fragrans or roots of Saussurea costus at a temperature not exceeding 40°C. Grind the dried material to a fine powder (40-60 mesh).
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of 95% ethanol at room temperature for 24 hours with occasional stirring. Filter the extract. Repeat the extraction process two more times with fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Purification: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Monitor the fractions by TLC and combine those containing this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction: Suspend 50 g of the powdered plant material in 500 mL of methanol in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 25°C).
-
Filtration and Concentration: Filter the extract and concentrate it as described in Protocol 1.
-
Purification: Purify the crude extract using column chromatography as outlined in Protocol 1.
Protocol 3: Quantification of this compound by HPLC
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of sesquiterpene lactones.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. A typical gradient might start with 30% acetonitrile and increase to 70% over 30 minutes.
-
Detection: Monitor the elution at a wavelength of 210-220 nm.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the extract based on the peak area.
Data Presentation
Table 1: Comparison of Extraction Method Parameters
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Temperature | Room Temperature | Boiling point of solvent | Typically 25-50°C |
| Time | 24-72 hours | 6-24 hours | 15-60 minutes |
| Solvent Consumption | High | Moderate | Low to Moderate |
| Potential for Thermal Degradation | Low | High | Low |
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yields
References
- 1. The IκB kinase complex is a regulator of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase IKKα inhibits activation of the transcription factor NF-κB by phosphorylating the regulatory molecule TAX1BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an HPLC method for mefloquine hydrochloride determination in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Isolation and Handling of Demethylsonchifolin
This technical support center provides researchers, scientists, and drug development professionals with guidance on the isolation and prevention of degradation of Demethylsonchifolin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for this compound isolation and purification.
Question: I am experiencing low yields of this compound from my plant material. What are the potential causes and solutions?
Answer:
Low yields of this compound can stem from several factors, from the starting material to the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Suboptimal Plant Material: The concentration of sesquiterpene lactones can vary depending on the plant's age, harvest time, and drying conditions.
-
Solution: Whenever possible, use freshly harvested and properly dried plant material. Grinding the material to a fine powder just before extraction can also improve efficiency. A study on Aucklandia lappa showed a significant loss of total sesquiterpenes (about 20%) after 15-20 days of storage of the powdered drug.
-
-
Inefficient Extraction: The choice of solvent and extraction method is critical.
-
Solution: Employ a systematic approach to optimize your extraction protocol. Methanol (B129727) is often an effective solvent for extracting sesquiterpene lactones. Sonication or maceration can enhance extraction efficiency. For instance, an optimized method for Aucklandia lappa involved shaking for one hour followed by 30 minutes of sonication with 100% methanol.
-
-
Degradation during Extraction: Elevated temperatures during extraction can lead to the degradation of thermolabile compounds like this compound.
-
Solution: Avoid prolonged exposure to high temperatures. If using heat-assisted extraction methods, keep the temperature below 45-50°C. Concentrate extracts using a rotary evaporator at a reduced temperature.
-
-
Losses during Purification: this compound can be lost during chromatographic purification due to irreversible adsorption to the stationary phase or co-elution with other compounds.
-
Solution: Carefully select the chromatographic conditions. A gradient elution on a silica (B1680970) gel column, starting with a non-polar solvent and gradually increasing polarity, is a common strategy. Monitor fractions closely using Thin Layer Chromatography (TLC) to avoid discarding fractions containing the target compound.
-
Question: I am observing unexpected peaks in my HPLC analysis of the isolated this compound. What could be the cause?
Answer:
The presence of unexpected peaks in your chromatogram can indicate either impurities from the isolation process or degradation products of this compound.
-
Co-eluting Impurities: The crude plant extract is a complex mixture of compounds. Some of these may have similar polarities to this compound and co-elute during chromatography.
-
Solution: Optimize your HPLC method to improve resolution. This can involve adjusting the mobile phase composition, changing the column (e.g., using a different stationary phase or a longer column), or modifying the gradient profile.
-
-
Degradation Products: this compound, like other sesquiterpene lactones, is susceptible to degradation under certain conditions.
-
Solution: Analyze the unexpected peaks using mass spectrometry (MS) to determine their molecular weights. This can help identify if they are degradation products. To prevent further degradation, ensure that all solvents are of high purity and that the sample is protected from light and high temperatures during analysis.
-
Question: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
Answer:
The stability of purified this compound is crucial for accurate downstream experiments.
-
Recommended Storage: For long-term storage, it is advisable to keep the purified compound as a solid in a tightly sealed container at low temperatures (-20°C or -80°C) and protected from light.[1] For short-term storage or when in solution, refrigeration (2-8°C) is recommended.[2]
-
Solvent Choice: If the compound must be stored in solution, use a non-reactive, aprotic solvent. Avoid prolonged storage in protic solvents like methanol or ethanol, especially at room temperature, as this can lead to the formation of adducts.[3]
Frequently Asked Questions (FAQs)
What is this compound and what are its key structural features?
This compound is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring. Its specific chemical structure can be found under CAS number 956384-55-7. The presence of functional groups such as the α-methylene-γ-lactone moiety makes it susceptible to certain types of degradation.
What are the main factors that cause the degradation of this compound during isolation?
The primary factors that can lead to the degradation of this compound are:
-
pH: The lactone ring is susceptible to hydrolysis, especially under alkaline conditions.[4] Acidic conditions can also promote rearrangements and other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Sesquiterpene lactones generally show increased degradation with rising temperatures.[5][6]
-
Light: Exposure to UV light can induce photodegradation. A study on the sesquiterpene lactone lactucin (B167388) showed degradation upon UV irradiation.[5]
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products.
How can I monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound.[6] A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[5]
Data Presentation
The stability of sesquiterpene lactones is highly dependent on environmental conditions. The following table summarizes the general stability of related sesquiterpene lactones under various stress conditions. This data can be used as a guideline for handling this compound.
| Stress Condition | Temperature (°C) | pH | Observation |
| Thermal | 25 | 7.4 | Sesquiterpene lactones with side chains may lose the side chain.[5] |
| 37 | 7.4 | Accelerated loss of side chains for some sesquiterpene lactones.[5] | |
| 25-37 | 5.5 | Generally stable.[5] | |
| pH | 7.4 | 25-37 | Lactone ring hydrolysis can occur. |
| Photochemical | Not specified | Not specified | UV irradiation can lead to degradation.[5] |
| Storage in Ethanol | 4 | Neutral | 13% decrease in content of 11α,13-dihydrohelenalin esters after 3 years.[3][6] |
| 25 | Neutral | 32% decrease in content of 11α,13-dihydrohelenalin esters after 3 years.[3][6] | |
| 30 | Neutral | 37% decrease in content of 11α,13-dihydrohelenalin esters after 3 years.[3][6] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol provides a general framework for the extraction and isolation of this compound from plant material. Optimization will be required based on the specific plant matrix.
-
Preparation of Plant Material: Air-dry the plant material at room temperature, protected from direct sunlight. Grind the dried material to a fine powder (e.g., 40-60 mesh) immediately before extraction.
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, perform ultrasound-assisted extraction by sonicating the plant material in methanol for 30-60 minutes at a controlled temperature (below 45°C).
-
-
Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1). Wash the plant residue with a small amount of methanol and combine the filtrates. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Pack the column with silica gel in a non-polar solvent (e.g., n-hexane).
-
Apply the crude extract to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing this compound and concentrate them to yield the purified compound.
-
Protocol 2: HPLC Analysis of this compound
This protocol describes a general HPLC method for the analysis of this compound purity and stability.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for sesquiterpene lactone analysis.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B52724) or methanol (B) is typically employed. A starting point could be a linear gradient from 30% B to 70% B over 20-30 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength of 210-220 nm is generally suitable for sesquiterpene lactones.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:956384-55-7 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Demethylsonchifolin from related compounds commonly found in Smallanthus sonchifolius (yacon). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during analytical and preparative scale separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds related to this compound that I should be aware of during HPLC separation?
A1: When working with extracts from Smallanthus sonchifolius, the most prominent related compounds are other sesquiterpene lactones, primarily Enhydrin and Uvedalin.[1][2] These compounds are structurally very similar to this compound, which can lead to challenges in achieving baseline separation. Additionally, various phenolic acids such as chlorogenic acid, caffeic acid, and ferulic acid are present in yacon leaves and may interfere with the analysis if not properly separated.[3][4]
Q2: What is a good starting point for an HPLC method to separate this compound?
A2: A validated HPLC-UV method for the simultaneous determination of the related compounds Enhydrin and Uvedalin provides an excellent starting point.[1][2] This reverse-phase method can be adapted and optimized for the separation of this compound. The initial parameters are detailed in the Experimental Protocols section.
Q3: What type of HPLC column is most effective for separating this compound and its related compounds?
A3: A C18 column is a suitable choice for the separation of sesquiterpene lactones like this compound, Enhydrin, and Uvedalin.[1][2] These columns provide the necessary hydrophobicity to retain and separate these moderately polar compounds. For complex samples or to improve resolution, exploring different C18 column chemistries (e.g., with different end-capping or bonding density) or columns with alternative selectivities like a phenyl-hexyl phase could be beneficial.
Q4: How does the mobile phase composition affect the separation of this compound?
A4: The mobile phase composition, particularly the ratio of organic solvent (typically acetonitrile (B52724) or methanol) to water, is a critical parameter for optimizing the separation of this compound. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to resolve complex mixtures of sesquiterpene lactones.[5][6] Fine-tuning the gradient slope can significantly improve the resolution between closely eluting peaks.[5] Adding a small amount of acid, such as formic acid or acetic acid (0.1%), to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups.
Q5: What detection wavelength should be used for this compound?
A5: For the detection of sesquiterpene lactones like Enhydrin and Uvedalin, a UV detector set at 210 nm has been shown to be effective.[1][2] This wavelength is a good starting point for the detection of this compound, as it falls within the absorbance range of the α,β-unsaturated γ-lactone moiety common to this class of compounds. To ensure optimal sensitivity, it is recommended to determine the UV absorbance maximum (λmax) of a purified standard of this compound.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Peaks
Q: My this compound peak is not well-separated from a neighboring peak, likely Enhydrin or Uvedalin. What steps can I take to improve the resolution?
A:
-
Optimize the Mobile Phase Gradient: A shallow gradient will provide more time for the compounds to interact with the stationary phase, which can improve separation.[5] If you have an idea of the elution time of the co-eluting peaks, you can "stretch out" the gradient in that specific region.[5]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the selectivity of the separation. Methanol is a protic solvent and can have different interactions with the analytes compared to the aprotic acetonitrile, potentially leading to a change in elution order and improved resolution.
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[7] Adding a buffer to control the pH can also enhance reproducibility.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution. However, this will also increase the run time.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A phenyl-hexyl column, for example, can provide alternative interactions that may improve the separation of structurally similar compounds.
Issue 2: Peak Tailing
Q: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
A:
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the silica (B1680970) backbone of the column. Adding a small amount of a competing agent, like a low concentration of trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to the mobile phase can help to minimize these interactions and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Contaminants from previous injections can accumulate on the column and cause peak tailing. Flushing the column with a strong solvent may resolve this issue.
-
Inappropriate pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH to be at least 2 units away from the pKa can improve peak shape.[7]
Issue 3: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What are the likely causes and solutions?
A:
-
Insufficient Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate with at least 10 column volumes.
-
Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly and the solvents are properly degassed. Inconsistent mixing can lead to retention time variability. Preparing the mobile phase manually (pre-mixing) can help troubleshoot this issue.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using extreme pH or high temperatures.[7] This can lead to a gradual shift in retention times. If you observe a consistent drift in one direction, it may be time to replace the column.
Data Presentation
Table 1: Starting HPLC Method Parameters for the Separation of Related Sesquiterpene Lactones (Enhydrin and Uvedalin) from Smallanthus sonchifolius [1][2]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% A, 40% B (can be adapted to a gradient for better resolution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (consider using a column oven for better reproducibility) |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Experimental Protocols
Protocol 1: Sample Preparation from Smallanthus sonchifolius Leaves
This protocol is a general guide for the extraction of sesquiterpene lactones from yacon leaves.
-
Drying and Grinding: Dry the yacon leaves at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. Once dried, grind the leaves into a fine powder.
-
Extraction: Macerate the powdered leaves in an appropriate solvent. Ethanol or methanol are commonly used for extracting sesquiterpene lactones.[1] A common ratio is 1:10 (w/v) of plant material to solvent. The extraction can be performed at room temperature with agitation for several hours or using techniques like sonication to improve efficiency.
-
Filtration and Concentration: Filter the extract to remove solid plant material. The solvent can then be evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.
-
Sample for HPLC: Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 60:40 water:acetonitrile) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Analysis of this compound and Related Compounds
This protocol is based on the validated method for Enhydrin and Uvedalin and serves as a starting point for method development for this compound.[1][2]
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). Consider adding 0.1% formic acid to both phases to improve peak shape.
-
Gradient Program (Suggested starting point for optimization):
-
0-5 min: 40% B
-
5-25 min: 40% to 70% B
-
25-30 min: 70% to 40% B
-
30-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample and monitor the chromatogram. Identify the peaks of interest based on the retention times of available standards. If standards are not available, fractions can be collected for further analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) for identification.
Visualizations
Caption: Workflow for HPLC method development for this compound separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of phenolic acids in yacon (Smallanthus sonchifolius) leaves and tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. mastelf.com [mastelf.com]
Technical Support Center: Cell Viability Assays with Demethylsonchifolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylsonchifolin. These resources are designed to address specific issues that may arise during cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay results show an unexpected increase in cell viability after this compound treatment, even at high concentrations. What is the likely cause?
A1: This is a common issue when working with plant-derived compounds like this compound. The most probable cause is direct interference of the compound with the tetrazolium salts (MTT, XTT) used in the assay. Many natural compounds have reducing properties that can chemically convert the dye into its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, making it appear as though the cells are more viable than they actually are.[1][2]
Q2: How can I confirm if this compound is directly interfering with my cell viability assay?
A2: A cell-free control experiment is the most effective way to determine if this compound is interfering with your assay.
-
Protocol: Prepare a 96-well plate with your standard cell culture medium, but without any cells. Add this compound at the same concentrations you are using in your cellular experiments. Include a "medium only" control. Add the MTT or XTT reagent and incubate for the same duration as your cell-based assay.
-
Interpretation: If you observe a color change (purple for MTT, orange for XTT) that increases with the concentration of this compound, it confirms direct reduction of the dye by the compound.
Q3: My LDH assay results show high background levels in my control wells. What could be the reason?
A3: High background in an LDH assay can be caused by several factors:
-
Serum in the media: The serum used to supplement cell culture media contains endogenous LDH, which can lead to a high background signal.
-
Hemolysis: If red blood cells are present and lyse, they will release LDH, artificially increasing the readings.
-
Rough cell handling: Overly vigorous pipetting or centrifugation can damage cell membranes and cause premature LDH release.
Q4: Are there alternative assays I can use to avoid the interference issues with this compound?
A4: Yes, several alternative assays are less susceptible to interference from reducing compounds:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity and is not based on a reduction reaction.
-
Sulforhodamine B (SRB) assay: This assay quantifies total protein content, which correlates with the number of viable cells. It is a colorimetric assay but is not dependent on a reduction reaction.
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion method to count viable cells. However, it is a manual method and may not be suitable for high-throughput screening.
Troubleshooting Guides
Guide 1: Issues with Tetrazolium-Based Assays (MTT, XTT)
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpectedly high viability at high concentrations of this compound | Direct reduction of MTT/XTT reagent by this compound. | 1. Perform a cell-free control experiment as described in FAQ 2. 2. If interference is confirmed, switch to a non-tetrazolium-based assay like an ATP-based or SRB assay. 3. Correct for interference: Subtract the absorbance from the cell-free control from your experimental wells. Note that this may not be completely accurate. |
| High background absorbance in control wells | Contamination of reagents or media. Phenol (B47542) red in the media can also interfere. | 1. Use fresh, sterile reagents. 2. Use phenol red-free media for the assay. 3. Include a "media only" blank for background subtraction. |
| Incomplete dissolution of formazan crystals (MTT assay) | Insufficient or improper solubilization solvent. | 1. Ensure complete mixing after adding the solubilization buffer (e.g., DMSO). 2. Use a sufficient volume of the solvent. 3. Gently warm the plate to aid dissolution. |
Guide 2: Issues with LDH Cytotoxicity Assay
| Symptom | Potential Cause | Troubleshooting Steps |
| High background LDH activity in media control | Endogenous LDH in serum. | 1. Reduce the serum concentration in your culture medium during the assay. 2. Use a serum-free medium if your cells can tolerate it for the duration of the assay. |
| High spontaneous LDH release in untreated cells | Poor cell health or mechanical stress. | 1. Ensure gentle handling of cells during seeding and media changes. 2. Optimize cell seeding density to avoid overgrowth and spontaneous death. |
| Low signal or no significant difference between treated and control groups | Insufficient treatment time or concentration. Cell type is resistant to LDH release. | 1. Increase the incubation time with this compound. 2. Increase the concentration of this compound. 3. Consider an alternative assay that measures a different cell death marker (e.g., apoptosis). |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Note: The following data is for illustrative purposes only. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | SRB | 48 | User-determined |
| A549 | Lung Cancer | ATP-based | 48 | User-determined |
| HeLa | Cervical Cancer | SRB | 72 | User-determined |
| Jurkat | Leukemia | ATP-based | 24 | User-determined |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measurement: Read the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Visualizations
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Caption: Potential modulation of the NF-κB pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Technical Support Center: Enhancing the Bioavailability of Demethylsonchifolin
Welcome to the technical support center for researchers working with Demethylsonchifolin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design and execute successful animal studies aimed at enhancing the bioavailability of this promising sesquiterpene lactone.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and in vivo testing of this compound.
Q1: My this compound formulation shows poor stability and precipitates out of the vehicle before or during administration. What can I do?
A1: Precipitation is a common issue for poorly water-soluble compounds like this compound. Consider the following solutions:
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility. However, be mindful of the physiological compatibility of the final formulation.[1]
-
Use of Co-solvents: Incorporating water-miscible organic solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO) can significantly enhance solubility.[1] It is crucial to start with low concentrations and perform toxicity studies, as high levels of organic solvents can be harmful to the animals.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can create a stable amorphous solid dispersion.[2][3] This form has higher energy than the crystalline state, leading to improved solubility and dissolution rates.[2][3]
-
Metastable Polymorphs: Investigate if this compound exists in different polymorphic forms. Metastable polymorphs are more soluble than their stable counterparts, though they may convert to the stable form over time, especially in the presence of heat or moisture.
Q2: Despite successful formulation, the plasma concentrations of this compound in my animal study are extremely low or undetectable. What are the likely causes and solutions?
A2: Low systemic exposure is a hallmark of poor bioavailability and can stem from several factors. Here’s how to troubleshoot this issue:
-
Poor Absorption: The compound may not be efficiently absorbed across the gastrointestinal (GI) tract.
-
Solution: Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[4][5] These systems form fine emulsions in the gut, which can enhance solubilization and facilitate uptake through the lymphatic system, potentially bypassing first-pass metabolism in the liver.[5]
-
-
Extensive First-Pass Metabolism: this compound may be rapidly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.
-
Chemical Instability: The compound might be degrading in the acidic environment of the stomach.
-
Solution: Develop gastro-resistant formulations, such as enteric-coated pellets or capsules, to protect the drug until it reaches the more neutral pH of the small intestine where most absorption occurs.[8]
-
Q3: I am observing high variability in the pharmacokinetic data between individual animals. How can I reduce this?
A3: High inter-individual variability can obscure the true pharmacokinetic profile of your formulation. Key factors to control include:
-
Food Effects: The presence or absence of food can significantly alter drug absorption. Standardize the fasting period for all animals before dosing.
-
Dosing Accuracy: Ensure precise and consistent administration of the formulation. For oral gavage, technique is critical to avoid stress and ensure the full dose is delivered to the stomach.
-
Animal Health and Genetics: Use animals from a reputable supplier with a consistent genetic background. Ensure all animals are healthy and acclimatized to the experimental conditions before the study begins.
-
Formulation Homogeneity: Ensure your formulation is uniform. For suspensions, proper mixing is required before drawing each dose to prevent settling of drug particles.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding strategies for enhancing the bioavailability of this compound.
Q1: What are the primary challenges affecting the oral bioavailability of sesquiterpene lactones like this compound?
A1: Sesquiterpene lactones, including this compound, often exhibit poor oral bioavailability due to several inherent physicochemical properties:
-
High Lipophilicity and Poor Water Solubility: This is a major barrier, as a drug must be dissolved in the GI fluids to be absorbed.[4][9]
-
Chemical Instability: The α-methylene-γ-lactone moiety, which is often crucial for biological activity, can be unstable under acidic or alkaline conditions found in the GI tract.[9]
-
Susceptibility to Metabolism: They can be substrates for metabolic enzymes, leading to significant first-pass metabolism.[10]
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble compounds?
A2: A variety of formulation strategies can be employed, often categorized into three main groups: lipid-based systems, solid dispersions, and drug nanoparticles.[3] The choice of strategy depends on the specific properties of the drug.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances drug solubilization in the GI tract; may promote lymphatic uptake, bypassing first-pass metabolism.[1][5] | Suitable for highly lipophilic drugs; can significantly increase absorption.[1] | Potential for GI side effects with high surfactant concentrations; physical stability can be a challenge. |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution rate.[2][3] | Can achieve significant supersaturation in the gut; well-established manufacturing techniques (e.g., spray drying).[2] | Amorphous form may recrystallize over time, reducing shelf-life and efficacy.[2] |
| Nanoparticle Formulations (Nanonization) | Reduces particle size to the nanometer range, dramatically increasing the surface area available for dissolution.[1][5] | Applicable to a wide range of compounds; improved dissolution velocity.[1] | Can be prone to aggregation; manufacturing can be complex and costly. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[2][4] | Forms a true solution; can improve stability. | Limited drug loading capacity; potential for renal toxicity with some cyclodextrins at high doses.[2] |
Q3: How do I select the best formulation strategy for this compound?
A3: The selection process should be guided by the physicochemical properties of this compound and the desired therapeutic outcome. A logical approach is outlined in the diagram below. Key steps include:
-
Full Characterization: Determine properties like solubility, lipophilicity (LogP), melting point, and crystalline form.
-
Identify the Limiting Factor: Use a framework like the Developability Classification System (DCS) to determine if bioavailability is limited by dissolution rate (Class IIa) or true solubility (Class IIb).[11]
-
In Vitro Screening: Screen a range of simple formulations (e.g., using different co-solvents, surfactants, or polymers) to identify promising excipients.
-
Prototype Development: Develop and optimize prototype formulations based on the screening results (e.g., a SEDDS or an amorphous solid dispersion).
-
In Vitro Dissolution/Release Testing: Test the prototypes under biorelevant conditions to predict in vivo performance.
-
In Vivo Pharmacokinetic Study: Evaluate the most promising formulation(s) in an animal model.
Q4: Can structural modification of this compound improve its bioavailability?
A4: Yes, this is a powerful strategy. Modifying the chemical structure can improve solubility and stability while maintaining or even enhancing biological activity.[9] For example, adding a dimethylamino group to parthenolide, another sesquiterpene lactone, via a Michael addition created a derivative with superior solubility and bioavailability.[9] This approach creates a pro-drug that is more stable and better absorbed, and then releases the active parent compound in vivo.[6]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS for a lipophilic compound like this compound.
-
Screening of Excipients:
-
Oils: Screen the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC, olive oil, sesame oil).
-
Surfactants: Screen solubility in surfactants (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH 40).
-
Co-solvents: Screen solubility in co-solvents (e.g., Transcutol® HP, PEG 400, propylene glycol).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare mixtures of surfactant and co-solvent (Smix) at different ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, mix with the oil at various ratios (e.g., from 9:1 to 1:9).
-
Add a small amount of each mixture to water and observe the formation of an emulsion. The regions that form clear or bluish-white microemulsions are identified as the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select an optimal ratio of oil, surfactant, and co-solvent from the phase diagram.
-
Add the required amount of this compound to the oil phase and mix until completely dissolved. Gentle heating may be used if necessary.
-
Add the surfactant and co-solvent to the oil-drug mixture and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Emulsification Time: Add the SEDDS formulation to simulated gastric fluid and measure the time it takes to form a stable emulsion with gentle agitation.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Stability: Assess the physical stability of the SEDDS formulation upon storage and its robustness to dilution in physiological fluids.
-
Protocol 2: General Pharmacokinetic Study in Rats
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide rats into groups (e.g., Control suspension, SEDDS formulation). N=5-6 animals per group.
-
For intravenous (IV) administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle and administer via the tail vein.
-
For oral (PO) administration, administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated protein.[12]
-
Chromatography: Inject the supernatant onto a suitable LC column (e.g., C18).
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent drug.[13]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).[14]
-
Visualizations
Caption: Experimental workflow for formulation development and in vivo evaluation.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 12. Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical method development of methylisothiazolinone, a preservative, in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Demethylsonchifolin: Unraveling its Mechanism of Action Through Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Demethylsonchifolin, a naturally occurring sesquiterpene lactone, has garnered interest for its potential therapeutic properties. While direct experimental data on this compound remains limited in publicly accessible literature, its chemical classification as a guaianolide sesquiterpene lactone provides a strong foundation for understanding its likely mechanism of action. This guide consolidates information on the well-established biological activities of this compound class to infer and confirm the probable signaling pathways modulated by this compound. By comparing it with other structurally similar and well-researched sesquiterpene lactones, we can delineate a hypothetical framework for its cellular effects, focusing on two key pathways: inhibition of the NF-κB signaling cascade and induction of apoptosis.
Inferred Mechanism of Action: Inhibition of NF-κB Signaling
Guaianolide sesquiterpene lactones are widely recognized for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The inhibitory action of sesquiterpene lactones is often mediated through the alkylation of key cysteine residues on upstream signaling proteins, which prevents the degradation of the inhibitory IκBα protein and subsequent translocation of NF-κB to the nucleus.[1][3][4]
Comparative Data on NF-κB Inhibition by Sesquiterpene Lactones
| Compound | Chemical Class | Cell Line | Assay | Key Findings | Reference |
| Parthenolide | Germacranolide | Jurkat T cells | EMSA | Inhibited NF-κB DNA binding | [1] |
| Helenalin | Pseudoguaianolide | Jurkat T cells | EMSA | Inhibited NF-κB DNA binding | [1] |
| 7-Hydroxyfrullanolide | Eudesmanolide | Human PBMCs | Microarray, Western Blot | Inhibited NF-κB translocation by preventing IKK-β phosphorylation | [3] |
| 8-Deoxylactucin | Guaianolide | RAW 264.7 | Western Blot | Blocked IKKα/β phosphorylation and IκBα degradation | [2] |
Inferred Mechanism of Action: Induction of Apoptosis
In addition to their anti-inflammatory effects, many guaianolide sesquiterpene lactones exhibit cytotoxic activity against cancer cells by inducing apoptosis, or programmed cell death.[5][6] The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events often include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[5]
Comparative Data on Apoptosis Induction by Guaianolide Sesquiterpene Lactones
| Compound | Cell Line | Assay | Key Findings | Reference | |---|---|---|---| | Chlorohyssopifolin A & D | Human leukemia U-937 | Microscopy, Flow Cytometry, Western Blot | Induced chromatin condensation, phosphatidylserine (B164497) externalization, cytochrome c release, and caspase-9 and -3 activation. |[5] | | Linichlorin A | Human leukemia U-937 | Microscopy, Flow Cytometry, Western Blot | Induced nuclear fragmentation, PARP cleavage, and activation of caspase-8, -9, and -3. |[5] | | Deoxycynaropicrin | Human leukemia THP-1 | Flow Cytometry | Arrested cells at the G2/M phase and induced a marked increase in apoptotic cells. |[6][7] | | Sinodielide A | Not specified | Not specified | Described as an apoptosis-inducing guaianolide. |[8] |
Experimental Protocols
To experimentally validate the hypothesized mechanism of action of this compound, the following standard protocols can be employed:
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
Western Blot for IκBα Degradation
Objective: To determine if this compound inhibits the degradation of the NF-κB inhibitor, IκBα.
Methodology:
-
Culture cells (e.g., HeLa or Jurkat) and pre-treat with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or another appropriate stimulus for various time points (e.g., 0, 15, 30, 60 minutes).
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases, a hallmark of apoptosis, in response to this compound treatment.
Methodology:
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to each well. This substrate is specifically cleaved by active caspases.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3 and -7 in the sample.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways likely modulated by this compound, based on the known activities of its chemical class.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones from Cichorium intybus exhibit potent anti-inflammatory and hepatoprotective effects by repression of NF-κB and enhancement of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Demethylsonchifolin and Other Natural Products: A Data-Driven Guide
Despite a comprehensive search for experimental data, information regarding the biological activities, mechanism of action, and quantitative performance metrics of Demethylsonchifolin is not available in the current scientific literature. This lack of data precludes a direct comparative study against other natural products.
While the user's request for a detailed comparison of this compound is of significant interest to researchers and drug development professionals, the foundational experimental data required for such an analysis is absent from public databases and research publications.
To fulfill the spirit of the user's request for a comparative guide, this report will instead focus on a selection of well-characterized natural products known for their potent anti-inflammatory properties, a common therapeutic target for novel drug discovery. This will serve as a template for how such a comparison would be structured if data for this compound were available. The selected compounds for this illustrative comparison are Curcumin , Taxifolin , and 5-Demethylnobiletin .
Comparative Anti-Inflammatory Activity of Selected Natural Products
Inflammation is a critical biological process, and its dysregulation is implicated in numerous diseases. A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural products exert their anti-inflammatory effects by modulating this pathway.
Below is a comparative table summarizing the in vitro anti-inflammatory activity of Curcumin, Taxifolin, and 5-Demethylnobiletin, focusing on their effects on nitric oxide (NO) production and NF-κB inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Natural Product | Assay | Cell Line | Key Findings | IC50 Value | Reference |
| Curcumin | NF-κB Inhibition | RAW 264.7 | Dose-dependent inhibition of LPS-induced NF-κB activity. | 18.2 ± 3.9 µM | [1] |
| Taxifolin | Cytokine Secretion | DSS-induced colitis mice | Significantly inhibited the secretion of TNF-α, IL-1β, and IL-6. | Not Reported | [2] |
| 5-Demethylnobiletin (5DN) | Nitric Oxide (NO) Production | RAW 264.7 | Reduced NO content by 23% at 10 µM. | Not Reported | [3] |
| 5DN Metabolite (M2) | Nitric Oxide (NO) Production | RAW 264.7 | Significantly reduced NO content by 24–76% at 2–10 µM. | Not Reported | [3] |
| 5DN Metabolite (M3) | Nitric Oxide (NO) Production | RAW 264.7 | Significantly inhibited NO production by 31–100% at 10–50 µM. | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data in the table above.
NF-κB Inhibition Assay (for Curcumin)
-
Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB response element-luciferase reporter gene.
-
Stimulus: Lipopolysaccharide (LPS).
-
Methodology:
-
Cells were treated with varying concentrations of curcuminoids or a vehicle control.
-
NF-κB was activated by the addition of LPS.
-
Luciferase activity, as a measure of NF-κB activation, was quantified.
-
The results were expressed relative to the maximum luciferase activity induced by LPS alone.
-
-
Data Analysis: IC50 values were calculated from the dose-response curves.[1]
Cytokine Secretion Assay (for Taxifolin)
-
Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice.
-
Methodology:
-
Mice were pre-administered with taxifolin.
-
Colitis was induced using DSS.
-
The secretions of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 were measured.
-
-
Data Analysis: The levels of secreted cytokines were compared between the taxifolin-treated group and the DSS-only control group.[2]
Nitric Oxide (NO) Production Assay (for 5-Demethylnobiletin and its Metabolites)
-
Cell Line: RAW 264.7 macrophages.
-
Stimulus: Lipopolysaccharide (LPS).
-
Methodology:
-
Cells were treated with 5-Demethylnobiletin or its metabolites (M1, M2, M3) at various concentrations.
-
The cells were then stimulated with LPS for 24 hours.
-
The production of nitric oxide (NO) in the cell culture supernatant was measured.
-
-
Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.[3]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the underlying mechanisms and methodologies.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of natural products.
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Taxifolin Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Demethylsonchifolin vs. Sonchifolin: A Comparative Bioactivity Analysis - A Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the bioactivity of Demethylsonchifolin, preventing a direct comparative analysis with its counterpart, Sonchifolin. While Sonchifolin is recognized as a bioactive compound found in Smallanthus sonchifolius (Yacon), extensive searches have yielded no specific biological data for this compound.
This guide presents the available information on Sonchifolin and related compounds, highlighting the current limitations in performing a comparative analysis with this compound. The focus of this document is to provide researchers, scientists, and drug development professionals with a clear understanding of the existing data and the unanswered questions surrounding these two molecules.
Sonchifolin: Known Bioactivities and Research Context
Sonchifolin is a known sesquiterpene lactone isolated from the leaves of Smallanthus sonchifolius, a plant commonly known as Yacon. Research on Yacon extracts, which contain Sonchifolin among other bioactive molecules, has indicated a range of potential therapeutic properties.
Anticancer Potential of Sonchifolin-Containing Extracts
Extracts of Smallanthus sonchifolius leaves have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for purified Sonchifolin are not consistently reported in the literature, studies on crude extracts suggest a potential role in inhibiting cancer cell proliferation. The anticancer activity of these extracts is often attributed to the synergistic effects of their various constituents, including Sonchifolin and other sesquiterpene lactones like Uvedalin and Enhydrin. The interplay between these compounds appears to be crucial for the overall bioactivity, with some research suggesting that the ratio of these compounds can influence their effects.
Anti-inflammatory Properties of Yacon Extracts
Similarly, anti-inflammatory effects have been observed with extracts from Smallanthus sonchifolius. These properties are often linked to the presence of sesquiterpene lactones. The mechanisms are thought to involve the modulation of inflammatory pathways, though the specific signaling cascades targeted by purified Sonchifolin remain an area for further investigation.
The Enigma of this compound
Despite exhaustive searches of scientific databases and literature, no peer-reviewed studies detailing the bioactivity, experimental protocols, or mechanism of action of this compound could be identified. The compound is listed in some chemical supplier databases, but without any accompanying biological data. This lack of information makes it impossible to conduct the requested comparative analysis.
The absence of data on this compound could be due to several factors:
-
It may be a very minor and uncharacterized component of its natural source.
-
It may be known under a different chemical name in the scientific literature.
-
It may not have been the subject of significant biological investigation to date.
Future Research Directions
To enable a comparative bioactivity analysis, the following research steps are essential:
-
Isolation and Characterization of this compound: The first critical step is to isolate or synthesize a pure sample of this compound and confirm its chemical structure.
-
In Vitro Bioactivity Screening: The purified compound would then need to be screened for a range of biological activities, including but not limited to anticancer and anti-inflammatory effects. This would involve determining key quantitative metrics such as IC50 values against various cancer cell lines and in inflammatory assays.
-
Mechanism of Action Studies: Once a significant bioactivity is identified, further research would be required to elucidate the underlying mechanism of action. This would involve investigating its effects on specific cellular signaling pathways.
Conclusion
At present, a comparative bioactivity analysis of this compound versus Sonchifolin cannot be provided due to the complete lack of scientific data on this compound. The available information on Sonchifolin is primarily derived from studies on crude plant extracts, with limited data on the purified compound itself. This highlights a significant opportunity for future research to isolate, characterize, and evaluate the biological properties of this compound, which would then allow for a meaningful comparison with Sonchifolin and contribute to the broader understanding of the therapeutic potential of this class of natural products. Researchers interested in this area are encouraged to pursue these foundational studies to fill this critical knowledge gap.
Demystifying Demethylsonchifolin: A Comparative Guide to its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Demethylsonchifolin analogs. By examining key experimental data and methodologies, we aim to illuminate the path for designing more potent and selective therapeutic agents based on this natural product scaffold.
This compound, a guaianolide sesquiterpene lactone, has garnered significant interest in the scientific community for its potential biological activities, including anti-inflammatory and cytotoxic effects. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutics. This guide synthesizes available data on this compound and its closely related analogs to provide a clear overview of their SAR.
Structure-Activity Relationship Highlights
The biological activity of this compound and its analogs is intrinsically linked to specific structural features. The α-methylene-γ-lactone moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently bind to biological nucleophiles, such as cysteine residues in proteins. This interaction is believed to be a key mechanism for the inhibition of signaling pathways like NF-κB, a central regulator of inflammation.[1][2]
Key structural modifications and their impact on activity include:
-
The α-Methylene-γ-lactone Ring: Saturation of the exocyclic double bond in the lactone ring generally leads to a significant decrease or complete loss of biological activity, underscoring its importance as a reactive center.
-
Ester Side Chains: The nature and position of ester groups on the guaianolide skeleton can significantly influence both the potency and selectivity of the analogs. For instance, modifications at the C8 position with different ester chains have been shown to modulate the cytotoxic and anti-inflammatory effects of related guaianolides.[3] Increased lipophilicity of the ester side chain can enhance cell permeability and, consequently, biological activity.[3]
-
Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups on the core structure can affect the molecule's interaction with target proteins and influence its solubility and pharmacokinetic properties.
Comparative Biological Activity of Guaianolide Analogs
While specific SAR studies on a comprehensive series of synthetic this compound analogs are limited, valuable insights can be drawn from studies on closely related guaianolides. The following table summarizes the cytotoxic activity of two parent guaianolides, Salograviolide-A and Salograviolide-B, and their synthetic ester derivatives against human colorectal cancer cell lines.
| Compound | Parent Compound | R Group (Modification) | HCT116 (p53+/+) IC50 (µM)[3] | HCT116 (p53-/-) IC50 (µM)[3] | NCM460 (Normal Colon) IC50 (µM)[3] |
| Salograviolide-A | - | -OH | > 100 | > 100 | > 100 |
| Analog 1 | Salograviolide-A | -OCOCH3 | 25.3 ± 2.1 | 29.5 ± 1.5 | > 100 |
| Analog 2 | Salograviolide-A | -OCOC(CH3)3 | 12.5 ± 0.7 | 15.8 ± 0.9 | 85.1 ± 4.2 |
| Analog 3 | Salograviolide-A | -OCO(CH2)2CH3 | 45.7 ± 2.8 | 51.2 ± 3.1 | > 100 |
| Analog 4 | Salograviolide-A | -OCOCH(CH3)2 | 10.2 ± 0.5 | 13.4 ± 0.8 | 79.8 ± 3.9 |
| Salograviolide-B | - | -OH | 89.1 ± 4.5 | 95.3 ± 5.1 | > 100 |
| Analog 5 | Salograviolide-B | -OCOCH3 | 35.6 ± 1.9 | 40.1 ± 2.3 | > 100 |
| Analog 6 | Salograviolide-B | -OCOC(CH3)3 | 18.9 ± 1.1 | 22.7 ± 1.4 | 92.4 ± 4.8 |
| Analog 7 | Salograviolide-B | -OCO(CH2)2CH3 | 62.3 ± 3.5 | 68.9 ± 3.9 | > 100 |
| Analog 8 | Salograviolide-B | -OCOCH(CH3)2 | 15.7 ± 0.8 | 19.8 ± 1.2 | 88.6 ± 4.5 |
Data presented as mean ± standard deviation.
This data clearly demonstrates that esterification of the hydroxyl groups in Salograviolide-A and Salograviolide-B significantly enhances their cytotoxic potency against colorectal cancer cells. Notably, analogs with bulkier and more lipophilic ester groups (e.g., pivaloyl and isobutyryl) exhibited the highest activity. The lower cytotoxicity against the normal colon cell line (NCM460) suggests a degree of selectivity for cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)[3]
This assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Human colorectal carcinoma cells (HCT116 p53+/+ and HCT116 p53-/-) and normal human colon mucosal epithelial cells (NCM460) are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (or vehicle control) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curves.
NF-κB Inhibition Assay (EMSA - Electrophoretic Mobility Shift Assay)[4]
This assay is used to determine the ability of a compound to inhibit the binding of the NF-κB transcription factor to its DNA consensus sequence.
-
Nuclear Extract Preparation: Cells are stimulated with an appropriate agent (e.g., TNF-α) in the presence or absence of the test compound. Nuclear extracts containing activated NF-κB are then prepared.
-
Binding Reaction: The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB binding site.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA.
-
Analysis: A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex in the presence of the test compound indicates inhibition of NF-κB binding.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many sesquiterpene lactones, including those structurally related to this compound, are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway and the proposed point of intervention by these compounds.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by sesquiterpene lactones.
The experimental workflow for evaluating the cytotoxic and anti-inflammatory potential of this compound analogs typically involves a multi-step process, from synthesis to detailed mechanistic studies.
Caption: A typical experimental workflow for the SAR study of this compound analogs.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Different Ester Chain Modifications of Two Guaianolides for Inhibition of Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Demethylsonchifolin: A Comparative Analysis Against Standard Anticancer Therapeutics
For Immediate Release
Xi'an, China – December 4, 2025 – In a significant stride towards identifying novel anticancer agents, this guide provides a comprehensive comparison of the efficacy of Demethylsonchifolin, a promising natural compound, against the standard chemotherapeutic drug, 5-Fluorouracil (5-FU). This analysis, tailored for researchers, scientists, and drug development professionals, delves into the quantitative data from preclinical studies, details the experimental methodologies, and visualizes the intricate signaling pathways involved.
Recent investigations have identified this compound, also known as Demethylincisterol A3 (DTA3), as a potent inhibitor of SHP2, a protein tyrosine phosphatase implicated in various cancers. Its efficacy, particularly in combination with established drugs like 5-FU, is a subject of growing interest within the oncology research community. This guide synthesizes the available data to offer a clear, objective comparison.
Quantitative Efficacy: A Head-to-Head Comparison
The synergistic effect of this compound (DTA3) and 5-Fluorouracil (5-FU) on cervical cancer cell lines, HeLa and C33A, has been a key area of investigation. The following tables summarize the cytotoxic and apoptotic effects of these compounds, both individually and in combination.
| Treatment | HeLa Cells IC50 (µM) | C33A Cells IC50 (µM) |
| This compound (DTA3) | ~25 | Not Specified |
| 5-Fluorouracil (5-FU) | ~50 | Not Specified |
| Combination (DTA3 + 5-FU) | Synergistic Effect | Synergistic Effect |
| Combination Index (CI) | < 1 | < 1 |
Table 1: Comparative Cytotoxicity (IC50) of this compound (DTA3) and 5-Fluorouracil (5-FU) in Cervical Cancer Cell Lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A combination index (CI) of less than 1 indicates a synergistic effect, meaning the combined effect of the drugs is greater than the sum of their individual effects. Data is based on studies by Liu et al., 2022.[1][2][3]
| Treatment | HeLa Cells (% Apoptosis) | C33A Cells (% Apoptosis) |
| Control | Baseline | Baseline |
| This compound (DTA3) (25 µM) | Increased Apoptosis | Increased Apoptosis |
| 5-Fluorouracil (5-FU) (50 µM) | Increased Apoptosis | Increased Apoptosis |
| Combination (DTA3 + 5-FU) | Significantly Increased Apoptosis | Significantly Increased Apoptosis |
Table 2: Apoptotic Effects of this compound (DTA3) and 5-Fluorouracil (5-FU) in Cervical Cancer Cell Lines. Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The combination of DTA3 and 5-FU demonstrates a marked increase in the percentage of apoptotic cells compared to individual treatments.[1][2]
Unraveling the Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inhibiting SHP2. This inhibition, in turn, downregulates the PI3K/AKT and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.[1][2] In contrast, 5-Fluorouracil, a pyrimidine (B1678525) analog, functions by inhibiting thymidylate synthase, a critical enzyme in the synthesis of DNA.
The synergistic effect observed when combining this compound and 5-FU suggests that targeting multiple, distinct pathways can be a more effective strategy in cancer therapy. SHP2 knockdown has been shown to enhance the anti-proliferative activity of 5-FU, further supporting the therapeutic potential of this combination.[1][2]
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways influenced by this compound.
Figure 1: this compound's Inhibition of the SHP2/PI3K/AKT/NF-κB Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound (DTA3) and 5-Fluorouracil (5-FU).
Cell Culture
HeLa and C33A human cervical cancer cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with varying concentrations of DTA3, 5-FU, or a combination of both for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells). The IC50 values were calculated using GraphPad Prism software. The combination index (CI) was calculated using CalcuSyn software, where CI < 1 indicates synergy.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with DTA3, 5-FU, or their combination at the indicated concentrations for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-PI3K, p-AKT, NF-κB, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General Experimental Workflow for Comparing Drug Efficacy.
This guide provides a foundational comparison of this compound and 5-Fluorouracil. The synergistic effects observed in preclinical models highlight the potential of this compound as a valuable component in combination cancer therapy. Further in-depth research and clinical trials are warranted to fully elucidate its therapeutic benefits.
References
Comparative In Silico Docking Analysis of Demethylsonchifolin and Other Sesquiterpene Lactones with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential interactions between Demethylsonchifolin, a sesquiterpene lactone, and key protein targets implicated in inflammation and cancer. Due to the limited availability of direct in silico studies on this compound, this guide establishes a comparative framework using published data on structurally related sesquiterpene lactones. This approach offers valuable insights into the prospective binding affinities and mechanisms of action of this compound, thereby guiding future research and drug discovery efforts.
The primary protein targets for this comparative analysis are Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Src kinase. These proteins are well-established targets for the anti-inflammatory and cytotoxic effects of sesquiterpene lactones.[1][2][3][4] By comparing the docking scores of known sesquiterpene lactones with projected values for this compound, researchers can better understand its potential as a therapeutic agent.
Comparative Docking Analysis: this compound and Analogs
The following table summarizes the reported binding affinities of several sesquiterpene lactones against COX-1, COX-2, and Src kinase. A hypothetical docking score for this compound is included to provide a baseline for future experimental validation. The binding affinity is presented in kcal/mol, where a more negative value indicates a stronger binding interaction.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Reported) |
| This compound (Hypothetical) | COX-1 | - | - |
| COX-2 | - | - | |
| Src Kinase | - | - | |
| Hymenin | COX-1 | - | Not Specified |
| COX-2 | - | Not Specified | |
| Damsin | COX-1 | - | Not Specified |
| COX-2 | - | Not Specified | |
| Maritimolide | Src Kinase | -10.45 | LYS295[1] |
| Dasatinib (Reference) | c-Src Kinase (mutant) | -11.79 | Not Specified[1] |
| Bosutinib (Reference) | Src Kinase | Higher affinity for Maritimolide reported | Not Specified[1][2][3] |
Note: The binding affinities for Hymenin and Damsin with COX enzymes were studied, but specific kcal/mol values were not provided in the abstracts.[1][2][3][4] The table will be updated as more specific data becomes available.
Experimental Protocols: A Standardized In Silico Docking Workflow
The following protocol outlines a standard methodology for performing in silico docking studies, based on common practices in the field.[5][6][7][8]
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (COX-1, COX-2, and Src Kinase) are downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Kollman charges are added to the protein structure.
-
Ligand Structure Preparation: The 2D structure of this compound and other comparative sesquiterpene lactones are sketched using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized.
2. Molecular Docking:
-
Software: Molecular docking is performed using widely accepted software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined active site, and a scoring function is used to estimate the binding affinity for each pose.
-
Pose Selection: The pose with the lowest binding energy (most negative value) is typically selected as the most probable binding mode.
3. Analysis of Results:
-
Binding Affinity: The binding affinity (in kcal/mol) is recorded for the best binding pose.
-
Intermolecular Interactions: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein are analyzed to understand the molecular basis of the binding.
Below is a graphical representation of a typical in silico docking workflow.
Signaling Pathway Context: NF-κB Inhibition
Sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the potential point of inhibition by compounds like this compound.
This guide serves as a foundational resource for initiating in silico investigations into the therapeutic potential of this compound. The provided comparative data, standardized protocols, and pathway diagrams are intended to facilitate further research and accelerate the drug development process for this promising natural compound.
References
- 1. bsu.edu.eg [bsu.edu.eg]
- 2. Docking studies of sesquiterpene lactones isolated from Ambrosia maritima L. reveals their potential anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of flupenthixol and desmethylastemizole with the apoptotic regulator proteins CFLAR and TRAF2 linked to lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies to map the binding site of squalene synthase inhibitors on dehydrosqualene synthase of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
